Product packaging for Uvaol(Cat. No.:CAS No. 545-46-0)

Uvaol

货号: B1682811
CAS 编号: 545-46-0
分子量: 442.7 g/mol
InChI 键: XUARCIYIVXVTAE-ZAPOICBTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Uvaol is a triterpenoid. It has a role as a metabolite.
This compound has been reported in Callistemon citrinus, Salvia lanata, and other organisms with data available.
from Vauquelinia corymbosa (Rosaceae)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B1682811 Uvaol CAS No. 545-46-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUARCIYIVXVTAE-ZAPOICBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uvaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

545-46-0
Record name Uvaol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=545-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uvaol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urs-12-ene-3β,28-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UVAOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W599R31ROT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uvaol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chemical Identity and Properties of Uvaol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Properties of Uvaol

This compound is a pentacyclic triterpenoid compound found in various plant species, most notably in olives (Olea europaea) and their derivatives like virgin olive oil.[1][2][3][4] It is a natural alcohol pentacyclic triterpene with the molecular formula C30H50O2.[5] this compound is structurally an isomer of erythrodiol, differing only in the position of a methyl group.[5] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[2][3][6]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name (3S,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-ol[3][7]
CAS Number 545-46-0[1][2][3][8]
Molecular Formula C30H50O2[1][2][8][9]
Molecular Weight 442.72 g/mol [8][9]
Appearance White to Off-White Solid[3][10]
Melting Point 223-225 °C[10]
Solubility Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), and DMSO (3 mg/mL). Insoluble in water.[2][3][10][11]
SMILES C[C@@]12C([C@@]3([H])--INVALID-LINK--(CC--INVALID-LINK--C)CO)=CC[C@@]4([H])[C@]1(CC[C@]5([H])[C@@]4(CC--INVALID-LINK--O)C)C[2]
InChI Key XUARCIYIVXVTAE-ZAPOICBTSA-N[1][2][9]
Chemical Structure

The chemical structure of this compound is a pentacyclic triterpene diol of the ursane series.

Uvaol_Structure cluster_rings uvaol_structure caption Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants like the olive (Olea europaea) originates from the mevalonic acid (MVA) pathway.[12] The key precursor, 2,3-oxidosqualene, undergoes cyclization to form various triterpene skeletons. Specifically for this compound, the cyclization of 2,3-oxidosqualene is catalyzed by α-amyrin synthase to produce α-amyrin.[12][13] Subsequent oxidation steps at specific carbon positions of the α-amyrin backbone lead to the formation of this compound.

Uvaol_Biosynthesis cluster_pathway Biosynthetic Pathway of this compound 2,3-Oxidosqualene 2,3-Oxidosqualene alpha-Amyrin alpha-Amyrin 2,3-Oxidosqualene->alpha-Amyrin alpha-amyrin synthase This compound This compound alpha-Amyrin->this compound Oxidation caption Figure 2: Simplified biosynthetic pathway of this compound.

Figure 2: Simplified biosynthetic pathway of this compound.

Pharmacological Activities and Molecular Mechanisms

This compound exhibits a wide range of pharmacological activities, making it a compound of great interest for drug development. Its biological effects are mediated through the modulation of several key signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties in various cancer cell lines. It induces cell cycle arrest at the G0/G1 phase and inhibits the proliferation of human breast cancer cells (MCF-7).[2] In human hepatocarcinoma (HepG2) cells, this compound shows selective cytotoxicity, induces apoptosis, and inhibits cell migration.[5][14] These effects are associated with the modulation of the AKT/PI3K signaling pathway, a critical regulator of cell survival and proliferation.[5][14]

Anti-Inflammatory and Immunomodulatory Effects

This compound possesses potent anti-inflammatory properties. It can attenuate pleuritis and eosinophilic inflammation in mouse models of allergy.[3][6] The anti-inflammatory action of this compound is partly attributed to its ability to suppress the secretion of inflammatory cytokines.[15]

Wound Healing and Tissue Repair

Recent studies have highlighted the potential of this compound in promoting wound healing. It has been shown to improve the function of fibroblasts and endothelial cells, accelerating the healing of cutaneous wounds in mice.[15] This is achieved by stimulating cell migration through signaling pathways dependent on both PKA and p38-MAPK.[15][16]

Signaling Pathways Modulated by this compound

The diverse biological activities of this compound are a consequence of its interaction with multiple intracellular signaling pathways.

Uvaol_Signaling_Pathways cluster_cancer Anti-Cancer Effects cluster_wound_healing Wound Healing This compound This compound AKT_PI3K AKT/PI3K Pathway This compound->AKT_PI3K Inhibits PKA PKA Pathway This compound->PKA Activates p38_MAPK p38-MAPK Pathway This compound->p38_MAPK Activates Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest AKT_PI3K->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis AKT_PI3K->Apoptosis Induces Cell_Migration Fibroblast & Endothelial Cell Migration PKA->Cell_Migration p38_MAPK->Cell_Migration caption Figure 3: Key signaling pathways modulated by this compound.

References

Uvaol: A Comprehensive Technical Guide to its Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpenoid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and the principal methodologies for its extraction and purification. The information is tailored for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in the plant kingdom, with notable concentrations in a variety of species. The primary sources include olives, grapes, persimmons, and various species of sage.

Olea europaea (Olive)

The olive tree (Olea europaea) stands out as one of the most significant natural reservoirs of this compound. The compound is distributed throughout the plant, with varying concentrations in the leaves, fruit (olives), and consequently in virgin olive oil and olive pomace.[1][2] The concentration of this compound can be influenced by the olive cultivar, the degree of fruit maturation, and the geographical origin.[1]

Vitis vinifera (Grape)

Grape pomace, a byproduct of winemaking, is another valuable source of this compound.[3][4] This residue, which includes the skins, seeds, and stems of grapes, retains a significant portion of the bioactive compounds present in the original fruit, including a range of triterpenoids.

Diospyros kaki (Persimmon)

The leaves and fruit of the persimmon tree (Diospyros kaki) have been identified as containing various triterpenoid compounds, including this compound.[5] This makes persimmon a noteworthy, though less commonly cited, source of this bioactive molecule.

Salvia Species (Sage)

Several species within the Salvia genus, commonly known as sage, are known to produce this compound. These aromatic plants are widely used in traditional medicine and are a recognized source of various therapeutic compounds, including triterpenoids.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly among its natural sources and even between different cultivars or parts of the same plant. The following tables summarize the available quantitative data.

Natural SourcePlant PartCultivar/VarietyThis compound Concentration (mg/kg dry weight unless otherwise specified)Reference
Olea europaeaLeavesNot Specified314.29 ± 0.97 (μg/g)[2]
Olea europaeaLeavesFrantoioPresent, but not quantified individually[1]
Olea europaeaLeavesMoraioloPresent, but not quantified individually[1]
Olea europaeaLeavesLeccinoPresent, but not quantified individually[1]
Olea europaeaPomaceFrantoioPresent, but not quantified individually[1]
Olea europaeaPomaceMoraioloPresent, but not quantified individually[1]
Olea europaeaPomaceLeccinoPresent, but not quantified individually[1]
Natural SourcePlant PartThis compound Concentration (mg/kg dry weight unless otherwise specified)Reference
Origanum vulgare (Oregano)Dried Herb19.07 ± 0.38 - 48.10 ± 0.62 (μg/g)[2]

Note: Data for grape pomace, persimmon, and Salvia species often reports on total triterpenoids or related compounds like oleanolic and ursolic acid, indicating the likely presence of this compound, though specific quantification is less common in the reviewed literature.

Extraction and Purification Methodologies

The extraction and subsequent purification of this compound from its natural matrices are critical steps in its isolation for research and development. A variety of techniques can be employed, each with its own advantages in terms of efficiency, selectivity, and environmental impact.

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a green and efficient method that utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Experimental Protocol: Ultrasound-Assisted Extraction of Triterpenoids from Olive Leaves

  • Sample Preparation: Air-dry fresh olive leaves at 40°C for 48 hours. Grind the dried leaves into a fine powder (particle size < 0.5 mm) using a laboratory mill.

  • Solvent Selection: Prepare an 80% (v/v) aqueous ethanol solution.

  • Extraction Parameters:

    • Solid-to-liquid ratio: 1:20 (g/mL).

    • Ultrasonic Frequency: 35 kHz.

    • Ultrasonic Power: 300 W.

    • Extraction Temperature: 50°C.

    • Extraction Time: 60 minutes.

  • Procedure: a. Weigh 10 g of powdered olive leaves and place in a 250 mL Erlenmeyer flask. b. Add 200 mL of the 80% ethanol solvent. c. Place the flask in an ultrasonic bath with temperature control. d. Sonicate for 60 minutes at 50°C. e. After extraction, filter the mixture through Whatman No. 1 filter paper. f. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (SC-CO2), is a highly selective and environmentally friendly technique that allows for the extraction of thermally labile compounds without the use of harsh organic solvents.

Experimental Protocol: Supercritical CO2 Extraction of Triterpenoids from Olive Pomace

  • Sample Preparation: Dry the olive pomace at 60°C in a forced-air oven to a moisture content of less than 10%. Grind the dried pomace to a particle size of approximately 0.5 mm.

  • SFE System Parameters:

    • Supercritical Fluid: Carbon dioxide (CO2).

    • Co-solvent: Ethanol (10% w/w).

    • Pressure: 30 MPa (300 bar).

    • Temperature: 60°C.

    • CO2 Flow Rate: 2 kg/h .

    • Extraction Time: 120 minutes.

  • Procedure: a. Load approximately 100 g of the prepared olive pomace into the extraction vessel of the SFE system. b. Pressurize the system with CO2 to the desired pressure (30 MPa) and heat to the set temperature (60°C). c. Introduce the ethanol co-solvent at the specified concentration. d. Initiate the CO2 flow and maintain the extraction for 120 minutes. e. Depressurize the system in a stepwise manner to precipitate the extracted compounds in the collection vessel. f. Collect the crude extract for further purification.

Solid-Phase Extraction (SPE) for Purification

Solid-phase extraction is a chromatographic technique used for sample clean-up and fractionation. It is particularly useful for purifying crude extracts obtained from methods like UAE or SFE.

Experimental Protocol: Solid-Phase Extraction Cleanup of Triterpenoids from Olive Leaf Extract

  • Crude Extract Preparation: Dissolve 1 g of the crude olive leaf extract in 10 mL of methanol.

  • SPE Cartridge and Conditioning:

    • SPE Cartridge: C18 (1000 mg, 6 mL).

    • Conditioning: Sequentially pass 10 mL of methanol followed by 10 mL of deionized water through the cartridge.

  • Sample Loading: Load the dissolved crude extract onto the conditioned C18 cartridge.

  • Washing (Interference Removal): Wash the cartridge with 10 mL of a 40% (v/v) aqueous methanol solution to remove polar impurities.

  • Elution of Triterpenoids: Elute the this compound-containing fraction with 15 mL of 90% (v/v) aqueous methanol.

  • Final Step: Collect the eluate and evaporate the solvent under a stream of nitrogen to obtain the purified triterpenoid fraction.

Column Chromatography for Final Purification

Column chromatography is a powerful technique for the final isolation and purification of this compound from a concentrated triterpenoid fraction.

Experimental Protocol: Column Chromatography for this compound Isolation

  • Stationary Phase Preparation: Pack a glass column (e.g., 50 cm length, 3 cm diameter) with silica gel (60-120 mesh) using a slurry packing method with n-hexane.

  • Sample Preparation: Dissolve 500 mg of the purified triterpenoid fraction from SPE in a minimal amount of chloroform.

  • Sample Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as n-hexane.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 98:2, 95:5, 90:10 n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate (e.g., 10 mL each) in separate test tubes.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and a visualizing agent (e.g., ceric sulfate spray followed by heating).

  • Isolation: Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent to yield the isolated compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

PKA and p38-MAPK Signaling in Wound Healing

In the context of wound healing, this compound has been shown to promote the migration of endothelial cells and fibroblasts. This effect is mediated through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways in endothelial cells, while in fibroblasts, the pro-migratory effect is primarily dependent on the PKA pathway.

G This compound This compound PKA PKA This compound->PKA p38_MAPK p38_MAPK This compound->p38_MAPK Endothelial_Cell_Migration Endothelial_Cell_Migration PKA->Endothelial_Cell_Migration Fibroblast_Migration Fibroblast_Migration PKA->Fibroblast_Migration p38_MAPK->Endothelial_Cell_Migration

Caption: this compound-mediated activation of PKA and p38-MAPK pathways in cell migration.

AKT/PI3K Signaling in Cancer Cells

This compound has demonstrated anti-proliferative and pro-apoptotic effects in human hepatocarcinoma (HepG2) cells. These effects are attributed to its ability to down-regulate the AKT/PI3K signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.

G This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Cell_Survival Cell_Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: this compound's inhibitory effect on the AKT/PI3K signaling pathway.

Conclusion

This compound is a promising natural compound with a range of therapeutic applications. This guide has detailed its primary natural sources and provided comprehensive protocols for its extraction and purification. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways, further underscores its potential in drug development. The methodologies and data presented herein are intended to serve as a valuable resource for the scientific community in advancing the research and application of this compound.

References

Uvaol: An In-depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpenoid found in high concentrations in olive pomace and leaves, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical in vitro studies have demonstrated its potential as an anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting agent. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its core molecular pathways, detailed experimental protocols, and a summary of quantitative data to support further research and development.

Anticancer Mechanism of Action

This compound has been shown to exert significant anticancer effects in various cancer cell lines through the induction of cytotoxicity, cell cycle arrest, and apoptosis. These effects are mediated by the modulation of key signaling pathways.

Cytotoxicity against Cancer Cell Lines

This compound exhibits selective cytotoxicity against cancer cells while showing lesser toxicity to normal cell lines. The half-maximal inhibitory concentration (IC50) values for this compound-induced cytotoxicity in different cancer cell lines are summarized in the table below.

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)Reference
HepG2Hepatocellular Carcinoma2425.2[1]
HepG2Hepatocellular Carcinoma4818.5[1]
HepG2Hepatocellular Carcinoma7214.1[1]
WRL68Normal Liver Cells2454.3[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Induction of Cell Cycle Arrest and Apoptosis

This compound has been observed to induce cell cycle arrest, primarily at the G0/G1 phase, in cancer cells.[1] This is often accompanied by the induction of apoptosis, or programmed cell death.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the this compound-treated and control cells with PBS.

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing RNase A and PI.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining

Materials:

  • This compound-treated and control cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways Involved in Anticancer Activity

This compound's anticancer effects are mediated through the modulation of critical signaling pathways, including the AKT/PI3K and ERK/MAPK pathways.

AKT/PI3K Pathway: this compound has been shown to down-regulate the AKT/PI3K signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition by this compound contributes to the induction of apoptosis.

AKT_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival & Proliferation AKT->CellSurvival

Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis.

ERK/MAPK Pathway: The ERK/MAPK pathway is another key regulator of cell proliferation and survival that can be modulated by this compound. The interplay between the PI3K/AKT and ERK/MAPK pathways in response to this compound treatment is an area of active investigation.

ERK_MAPK_Pathway This compound This compound Ras Ras This compound->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound's potential modulation of the ERK/MAPK signaling cascade.

Anti-inflammatory Mechanism of Action

This compound demonstrates potent anti-inflammatory properties in vitro by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Mediators

This compound has been shown to reduce the expression of pro-inflammatory enzymes and cytokines in various cell models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Signaling Pathways Involved in Anti-inflammatory Activity

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound has been suggested to inhibit the activation of the NF-κB pathway.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression

Caption: this compound's inhibition of the NF-κB signaling pathway.

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key player in inflammatory responses. This compound has been shown to inhibit the phosphorylation and activation of STAT3.

STAT3_Pathway This compound This compound JAK JAK This compound->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Inflammatory_Genes Inflammatory Gene Expression

Caption: this compound's inhibitory effect on the JAK/STAT3 signaling pathway.

Antioxidant Activity

This compound is reported to possess antioxidant properties, which may contribute to its overall therapeutic effects. The antioxidant capacity of this compound can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound solution at various concentrations

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Prepare a series of dilutions of the this compound solution in methanol.

  • Add 1 mL of the DPPH solution to 1 mL of each this compound dilution.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Experimental Protocol: ABTS Radical Scavenging Assay

Materials:

  • This compound solution at various concentrations

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate solution

  • Ethanol or water

  • Spectrophotometer

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 1 mL of the diluted ABTS•+ solution to 10 µL of each this compound dilution.

  • After 6 minutes, measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value.

Quantitative Data on Antioxidant Activity

Specific IC50 values for the antioxidant activity of pure this compound are not extensively reported in the currently available literature. Further studies are required to quantify its radical scavenging capacity.

AssayIC50 (µg/mL)Reference
DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available

Enzyme Inhibition

This compound has the potential to inhibit key enzymes involved in inflammation and other pathological processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound solution

  • Assay buffer

  • COX inhibitor screening assay kit

Procedure:

  • Pre-incubate the COX enzymes with various concentrations of this compound or a known inhibitor (positive control).

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

  • Calculate the percentage of COX inhibition and determine the IC50 value.

Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

Materials:

  • LOX enzyme (e.g., soybean lipoxygenase)

  • Linoleic acid or arachidonic acid (substrate)

  • This compound solution

  • Assay buffer

  • Spectrophotometer

Procedure:

  • Pre-incubate the LOX enzyme with various concentrations of this compound.

  • Initiate the reaction by adding the substrate.

  • Monitor the formation of the hydroperoxy fatty acid product by measuring the increase in absorbance at 234 nm.

  • Calculate the percentage of LOX inhibition and determine the IC50 value.

Quantitative Data on Enzyme Inhibition

Detailed in vitro studies providing specific IC50 values for the inhibition of COX and LOX enzymes by this compound are limited. This represents an area for future investigation to fully characterize its anti-inflammatory mechanism.

EnzymeIC50 (µg/mL)Reference
Cyclooxygenase-1 (COX-1)Data not available
Cyclooxygenase-2 (COX-2)Data not available
Lipoxygenase (LOX)Data not available

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant anticancer and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as AKT/PI3K, ERK/MAPK, NF-κB, and STAT3. While its antioxidant and enzyme-inhibiting activities are plausible contributors to its overall pharmacological profile, further quantitative studies are necessary to fully elucidate these mechanisms. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of this compound. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical models of disease.

References

A Technical Guide to the Biological Activities of Uvaol and Other Pentacyclic Triterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentacyclic triterpenes, a class of natural compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse and potent biological activities. Among these, Uvaol, a pentacyclic triterpenoid alcohol, has emerged as a promising candidate for therapeutic development due to its demonstrated anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the biological activities of this compound and related pentacyclic triterpenes, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Introduction

Pentacyclic triterpenes are a large and structurally diverse group of isoprenoid-derived natural products. Their complex five-ring structure provides a scaffold for a wide array of functionalizations, leading to a broad spectrum of pharmacological effects. These compounds have been traditionally used in various systems of medicine and are now being rigorously investigated for their therapeutic potential in modern drug development. This compound, found in high concentrations in olive pomace and other plant sources, is a representative of this class and has been the subject of numerous preclinical studies. This guide will synthesize the current knowledge on the biological activities of this compound, providing a foundation for further research and development.

Anticancer Activity

This compound has demonstrated significant and selective cytotoxic effects against various cancer cell lines, with a particularly well-documented activity against hepatocellular carcinoma.

Quantitative Data: Cytotoxicity of this compound

The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

Cell LineCancer TypeIncubation Time (h)IC50 (µg/mL)IC50 (µM)Reference
HepG2Hepatocellular Carcinoma2425.257.0[1]
WRL68Normal Embryonic Liver2454.3122.7[1]
MCF-7Breast AdenocarcinomaNot Specified11.06 and 44.27Not Specified[1]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (or other pentacyclic triterpenes) and incubate for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Studies have shown that this compound can down-regulate the AKT/PI3K signaling pathway.[1] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

AKT_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates CellCycle Cell Cycle Arrest (G0/G1) Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 activates Bax Bax (Pro-apoptotic) AKT->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound inhibits the PI3K/AKT pathway, leading to apoptosis and cell cycle arrest.

Anti-inflammatory Activity

Pentacyclic triterpenes, including this compound, exhibit potent anti-inflammatory properties by targeting key mediators and signaling pathways of inflammation.

Quantitative Data: Anti-inflammatory Effects

Quantitative data on the direct anti-inflammatory effects of this compound is an active area of research. Data for related pentacyclic triterpenes provides a strong indication of their potential.

CompoundAssayTarget/Cell LineIC50Reference
Ursolic AcidCOX-2 Inhibition
Oleanolic AcidNO ProductionMacrophages

Note: Specific IC50 values for this compound in these assays are currently under investigation and will be updated as data becomes available.

Experimental Protocols

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Griess Assay: After 24 hours, collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Western blotting can be used to measure the expression of key inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Cell Lysis: Lyse treated cells and determine the protein concentration.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways in Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Pentacyclic triterpenes are known to inhibit this pathway.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->InflammatoryGenes promotes

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.

Antioxidant Activity

This compound and other pentacyclic triterpenes possess antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases.

Quantitative Data: Antioxidant Capacity

The antioxidant capacity of this compound can be assessed using various in vitro assays.

AssayAntioxidant Capacity of this compound
DPPH Radical ScavengingData under investigation
ABTS Radical ScavengingData under investigation
FRAP (Ferric Reducing Antioxidant Power)Data under investigation
ORAC (Oxygen Radical Absorbance Capacity)Data under investigation

Note: Specific quantitative values for this compound in these assays are currently being compiled from ongoing research.

Experimental Protocols

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Reaction Mixture: Mix a solution of this compound in methanol with a methanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Cell Loading: Incubate adherent cells (e.g., HepG2) with a fluorescent probe (e.g., DCFH-DA).

  • Treatment: Treat the cells with this compound.

  • Oxidative Stress Induction: Induce oxidative stress by adding a radical generator (e.g., AAPH).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the CAA value, which reflects the antioxidant protection provided by the compound.

Signaling Pathways in Antioxidant Activity

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes activates

References

Uvaol: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of uvaol, a pentacyclic triterpene with known anti-inflammatory and anti-proliferative properties. Due to a notable lack of specific quantitative data in publicly available literature, this document focuses on providing robust experimental protocols for researchers to determine these crucial parameters in their own laboratory settings. The guide also details the known signaling pathways influenced by this compound, offering visual representations to aid in understanding its mechanisms of action.

This compound: Physicochemical Properties

This compound is a natural pentacyclic triterpenoid alcohol found in various plants, including olives. Its chemical structure contributes to its generally poor solubility in aqueous solutions and dictates its stability under different conditions.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₂
Molecular Weight 442.72 g/mol
Appearance White to off-white powder
Water Solubility (estimated) 0.0002 mg/L at 25 °C
LogP (estimated) 6.13

Solubility of this compound

Quantitative solubility data for this compound in common organic laboratory solvents is not extensively reported in scientific literature. However, based on its chemical structure as a triterpenoid, a qualitative assessment of its solubility can be inferred. Pentacyclic triterpenes are generally characterized by strong hydrophobicity and poor permeability.[1] While highly soluble in solvents like pyridine and acetic acid, they exhibit limited solubility in alcohols such as methanol and ethanol, as well as chloroform, ether, and dimethyl sulfoxide (DMSO).[1]

One supplier datasheet indicates that this compound is soluble in a 1% carboxymethylcellulose sodium (CMC-Na) solution at a concentration of ≥ 5 mg/mL.[2] This suggests that formulation with surfactants or polymers can significantly enhance its aqueous dispersibility.

For precise quantitative determination of this compound's solubility in specific solvents, the following experimental protocol is recommended.

Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[3][4][5][6]

Objective: To determine the saturation solubility of this compound in various laboratory solvents (e.g., ethanol, methanol, DMSO, acetone, ethyl acetate) at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent in vials prep2 Tightly cap vials equil1 Shake at constant temperature (24-72h) prep2->equil1 sep1 Let stand (24h) or centrifuge equil1->sep1 ana1 Filter supernatant sep1->ana1 ana2 Dilute filtrate ana1->ana2 ana3 Quantify by HPLC-UV ana2->ana3 ana4 Calculate solubility ana3->ana4

Shake-Flask Method Workflow

Stability of this compound

The stability of this compound in solution is a critical factor for its use in research and drug development. Degradation can be influenced by temperature, light, and pH. Currently, there are no specific studies detailing the degradation kinetics of this compound under various stress conditions. Therefore, a systematic stability study is recommended.

Experimental Protocol: Stability Testing of this compound in Solution

This protocol outlines a general approach for assessing the stability of this compound in a chosen solvent under different environmental conditions.

Objective: To evaluate the stability of this compound in solution over time when exposed to different temperatures, light conditions, and pH values.

Materials:

  • Stock solution of this compound in the desired solvent

  • pH buffers

  • Temperature-controlled chambers/incubators

  • Photostability chamber with a light source (e.g., xenon lamp)

  • Amber and clear glass vials

  • HPLC system with a validated stability-indicating method

Procedure:

  • Forced Degradation Study (Stress Testing):

    • Acid/Base Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Expose the this compound solution to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store vials of the this compound solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • Photodegradation: Expose the this compound solution in clear vials to light in a photostability chamber, while keeping control samples in amber vials to protect from light.

  • Long-Term and Accelerated Stability Study:

    • Prepare multiple aliquots of the this compound solution in both amber and clear vials.

    • Store the vials under different conditions as per ICH guidelines (e.g., 25 °C/60% RH for long-term, 40 °C/75% RH for accelerated).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.

  • Sample Analysis:

    • Use a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. The method should be able to separate the parent compound from its degradation products.

    • Monitor for changes in physical appearance (e.g., color, precipitation).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂).

Analytical Method for Quantification of this compound

Proposed HPLC-UV Method Parameters
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water.

  • Detection Wavelength: this compound lacks a strong chromophore, so detection is typically performed at a low wavelength, such as 205-210 nm.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.

AKT/PI3K Signaling Pathway

This compound has been demonstrated to have anti-proliferative and pro-apoptotic effects in cancer cells by down-regulating the AKT/PI3K signaling pathway.[12] This pathway is critical for cell survival, growth, and proliferation.

This compound's Effect on the AKT/PI3K Pathway

G This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival promotes

This compound inhibits the pro-survival AKT/PI3K pathway.
PKA and p38-MAPK Signaling Pathways

In the context of wound healing, this compound has been shown to accelerate cell migration. This effect is mediated through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways in endothelial cells. In fibroblasts, the migratory response to this compound is dependent on the PKA pathway.[13]

This compound's Role in Cell Migration Signaling

G cluster_fibroblast Fibroblasts cluster_endothelial Endothelial Cells Uvaol_f This compound PKA_f PKA Uvaol_f->PKA_f activates Migration_f Cell Migration PKA_f->Migration_f promotes Uvaol_e This compound PKA_e PKA Uvaol_e->PKA_e activates p38MAPK p38-MAPK Uvaol_e->p38MAPK activates Migration_e Cell Migration PKA_e->Migration_e promotes p38MAPK->Migration_e promotes

This compound stimulates cell migration via PKA and p38-MAPK pathways.

Conclusion

While this compound presents significant therapeutic potential, a comprehensive understanding of its physicochemical properties, such as solubility and stability, is crucial for its development as a pharmaceutical agent. This guide provides a framework for researchers to systematically determine these parameters. The detailed experimental protocols for solubility and stability testing, along with the outlined analytical methodology, offer a clear path for generating the necessary data. Furthermore, the visualization of this compound's interaction with key signaling pathways provides valuable insight into its mechanism of action, aiding in the design of future studies and the development of novel therapeutic strategies.

References

The Pharmacological Profile of Uvaol: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvaol, a pentacyclic triterpene found predominantly in olives and olive oil, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's properties, with a focus on its anti-cancer, anti-inflammatory, and wound healing effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Core Pharmacological Properties

This compound exhibits a range of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and tissue regenerative properties. These effects are underpinned by its ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, inflammation, and migration.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action often involves the induction of cell cycle arrest and the modulation of signaling pathways critical for cancer cell survival and proliferation.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies have shown its efficacy in both in vitro and in vivo models of inflammation, suggesting its potential as a therapeutic agent for inflammatory conditions.

Wound Healing and Tissue Regeneration

This compound has been shown to promote wound healing by enhancing the migration and function of fibroblasts and endothelial cells, key players in the tissue repair process. This suggests its potential application in regenerative medicine.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (hours)Citation
HepG2Hepatocellular Carcinoma25.224
WRL68Normal Liver54.324

Table 2: In Vitro Wound Healing Effects of this compound

Cell TypeThis compound Concentration (µM)Wound Closure Rate (%)Time (hours)Citation
Fibroblasts502224
Endothelial Cells103624
Endothelial Cells504024

Table 3: In Vivo Wound Healing Effects of this compound

TreatmentDay 3 Wound Area Reduction (%)Day 7 Wound Area Reduction (%)Day 10 Wound Area Reduction (%)Citation
Vehicle91935
This compound (0.1%)Not specifiedSignificantly greater than vehicleSignificantly greater than vehicle
This compound (1%)Not specifiedSignificantly greater than vehicleSignificantly greater than vehicle

Key Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with several key intracellular signaling pathways.

AKT/PI3K Signaling Pathway in Cancer

In hepatocellular carcinoma cells (HepG2), this compound induces apoptosis and inhibits proliferation by down-regulating the AKT/PI3K signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition is a key mechanism of many anti-cancer therapies.

AKT_PI3K_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Bax Bax (Pro-apoptotic) This compound->Bax upregulates AKT AKT PI3K->AKT activates AKT->Bcl2 activates Proliferation Cell Proliferation AKT->Proliferation promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes PKA_p38_MAPK_Pathway This compound This compound PKA PKA This compound->PKA activates p38_MAPK p38-MAPK This compound->p38_MAPK activates Cell_Migration Endothelial Cell Migration PKA->Cell_Migration promotes p38_MAPK->Cell_Migration promotes MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed HepG2 and WRL68 cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with varying concentrations of this compound Incubate_24h->Treat_this compound Incubate_Times Incubate for 24, 48, or 72h Treat_this compound->Incubate_Times Add_MTT Add MTT solution (0.5 mg/mL) Incubate_Times->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Scratch_Assay_Workflow cluster_prep Monolayer Formation cluster_wound Wound Creation cluster_treatment Treatment & Imaging Seed_Cells Seed fibroblasts or endothelial cells in 12-well plates Grow_Confluence Grow to 70-80% confluence Seed_Cells->Grow_Confluence Create_Scratch Create a scratch with a 1 mm pipette tip Grow_Confluence->Create_Scratch Wash_Debris Wash with PBS to remove detached cells Create_Scratch->Wash_Debris Add_this compound Add fresh medium with This compound (10 or 50 µM) Wash_Debris->Add_this compound Image_0h Image at 0h Add_this compound->Image_0h Incubate_24h Incubate for 24h Image_0h->Incubate_24h Image_24h Image at 24h Incubate_24h->Image_24h

Uvaol's Frontier: A Technical Guide to its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of uvaol, a pentacyclic triterpenoid, and its pivotal role in plant secondary metabolism. Tailored for researchers, scientists, and drug development professionals, this document delves into the biosynthesis, physiological functions, and analytical methodologies related to this promising natural compound.

Introduction to this compound

This compound is a naturally occurring pentacyclic triterpenoid alcohol with the chemical formula C₃₀H₅₀O₂. It is an isomer of oleanane-type triterpenoids like erythrodiol. Found predominantly in plants such as the olive (Olea europaea), this compound is a key intermediate in the biosynthesis of other bioactive compounds and is increasingly recognized for its own significant biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. As a secondary metabolite, this compound is not directly involved in the primary functions of plant growth and development but plays a crucial role in the plant's interaction with its environment.

Biosynthesis of this compound in Plants

This compound is synthesized via the isoprenoid pathway, a complex network responsible for the production of a vast array of plant natural products. The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene.

The key steps in the biosynthesis of this compound are:

  • Formation of α-amyrin: The precursor molecule, 2,3-oxidosqualene, is cyclized by the enzyme α-amyrin synthase (aAS) to form the pentacyclic triterpene scaffold, α-amyrin.

  • Hydroxylation of α-amyrin: α-amyrin then undergoes a series of oxidative reactions catalyzed by multifunctional cytochrome P450 monooxygenases. Specifically, enzymes belonging to the CYP716A subfamily have been identified as responsible for the C-28 oxidation of α-amyrin.[1] This process occurs in a step-wise manner, with this compound (28-hydroxy-α-amyrin) being the first stable intermediate.

  • Further Oxidation to Ursolic Acid: this compound can be further oxidized at the C-28 position by the same CYP716A enzymes, first to ursolic aldehyde and then to the corresponding carboxylic acid, ursolic acid.[1][2][3]

The following diagram illustrates the biosynthetic pathway from α-amyrin to ursolic acid, highlighting the position of this compound as a key intermediate.

Uvaol_Biosynthesis alpha_amyrin α-Amyrin This compound This compound alpha_amyrin->this compound CYP716A (C-28 Hydroxylation) ursolic_aldehyde Ursolic Aldehyde This compound->ursolic_aldehyde CYP716A (Oxidation) ursolic_acid Ursolic Acid ursolic_aldehyde->ursolic_acid CYP716A (Oxidation)

Figure 1: Biosynthetic pathway of this compound from α-amyrin.

Role of this compound in Plant Secondary Metabolism

While much of the research on this compound has focused on its pharmacological effects on human health, its role within the plant is a subject of ongoing investigation. As a secondary metabolite, this compound is believed to be involved in the plant's defense mechanisms and its adaptation to environmental stresses.

3.1. Defense Against Biotic Stress:

Pentacyclic triterpenoids, as a class, are well-documented for their role in protecting plants against herbivores and microbial pathogens.[4] Saponins, which are glycosylated triterpenoids, can have antimicrobial and insecticidal properties. While this compound itself is a triterpenoid alcohol (a sapogenin), its presence as a precursor to other defense compounds like ursolic acid suggests its integral role in the plant's defense arsenal. These compounds can act as feeding deterrents or may have direct toxic effects on invading organisms.

3.2. Response to Abiotic Stress:

Plants are known to alter their secondary metabolism in response to abiotic stresses such as drought, salinity, and UV radiation. Transcriptomic analyses of Olea europaea have shown that genes involved in terpenoid biosynthesis are differentially expressed under stress conditions. The accumulation of triterpenoids can contribute to the maintenance of membrane integrity and may also act as antioxidants to mitigate oxidative damage caused by stress. While direct evidence for this compound's specific role in abiotic stress response is still emerging, its position within the broader triterpenoid metabolic network suggests its involvement in these adaptive processes.

The potential roles of this compound in plant stress response are summarized in the diagram below.

Uvaol_Plant_Role cluster_stress Environmental Stress Biotic Stress Biotic Stress This compound This compound Accumulation Biotic Stress->this compound Abiotic Stress Abiotic Stress Abiotic Stress->this compound Defense Plant Defense Mechanisms This compound->Defense Contributes to

Figure 2: Hypothesized role of this compound in plant stress response.

Quantitative Data on this compound Content

The concentration of this compound in plant tissues can vary significantly depending on the species, cultivar, developmental stage, and environmental conditions. The following table summarizes some reported quantitative data for this compound in olive leaves.

Plant SpeciesCultivarPlant TissueThis compound Concentration (μg/g dry weight)Reference
Olea europaea L.Not specifiedLeaves314.29 ± 0.97[5]

Experimental Protocols

5.1. Extraction of this compound from Olive Leaves

This protocol describes a general method for the solvent extraction of this compound from dried olive leaf material.

Materials:

  • Dried and powdered olive leaves

  • Methanol or Ethanol (analytical grade)

  • Extraction thimbles

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Accurately weigh approximately 10 g of dried, powdered olive leaf material and place it into a cellulose extraction thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of methanol or ethanol and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.

  • After extraction, allow the apparatus to cool down.

  • Remove the round-bottom flask containing the extract.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C until the solvent is completely removed.

  • The resulting crude extract can be stored at -20°C for further purification and analysis.

5.2. Quantification of this compound by UHPLC-MS/MS

This protocol provides a general framework for the quantification of this compound using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.

Instrumentation and Conditions:

  • UHPLC System: With a binary pump, autosampler, and column oven.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other matrix components (e.g., start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution. For example, a potential transition could be m/z 425.4 -> 203.2 (corresponding to [M-H₂O+H]⁺ and a characteristic fragment).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution of the stock solution in the mobile phase.

  • Sample Preparation: Dissolve the dried plant extract in methanol. The solution may need to be filtered through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and samples into the UHPLC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

The following diagram outlines a general experimental workflow for the study of this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Olive Leaves) Drying Drying and Grinding Plant_Material->Drying Extraction Solvent Extraction (e.g., Soxhlet) Drying->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., SPE) Crude_Extract->Purification Analysis Quantification (UHPLC-MS/MS) Crude_Extract->Analysis Direct Analysis Purified_this compound Purified this compound Fraction Purification->Purified_this compound Purified_this compound->Analysis Data Data Analysis Analysis->Data

Figure 3: General experimental workflow for this compound analysis.

Conclusion and Future Perspectives

This compound is a significant secondary metabolite in plants, serving as a key intermediate in the biosynthesis of other important triterpenoids and likely contributing to the plant's defense against various stresses. While substantial progress has been made in understanding its biosynthesis and its pharmacological properties, further research is needed to fully elucidate its specific physiological roles within the plant. Future studies employing metabolomic and transcriptomic approaches, particularly under different stress conditions, will be crucial in unraveling the intricate functions of this compound in plant secondary metabolism. A deeper understanding of its in-planta role could open new avenues for the development of stress-tolerant crops and for the sustainable production of this valuable bioactive compound.

References

The Isolation of Uvaol: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, initial isolation, and modern understanding of the pentacyclic triterpene, Uvaol.

This technical guide provides a comprehensive overview of the discovery and history of this compound isolation for researchers, scientists, and drug development professionals. It details the initial phytochemical investigations leading to its identification, early experimental protocols, and the evolution of extraction and purification techniques. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its therapeutic potential.

Discovery and Historical Context

The history of this compound is intrinsically linked to the phytochemical exploration of medicinal plants, particularly the common bearberry, Arctostaphylos uva-ursi. This plant has a long history of use in traditional medicine, primarily for urinary tract ailments. Early chemical investigations of A. uva-ursi in the early 20th century focused on identifying its active principles.

While the exact moment of this compound's first identification is not definitively cited in a singular, widely recognized publication, a significant early and detailed investigation into the triterpenoid constituents of Arctostaphylos uva-ursi was documented in the work of Lloyd M. Parks in 1938.[1] His phytochemical study provided a thorough analysis of the plant's components, including the isolation of substances like "urson," an older term for ursolic acid, which is structurally very similar to this compound and often co-occurs with it. It is within this body of early 20th-century research on the chemical constituents of bearberry that the initial isolation of this compound is situated. The name "this compound" itself is derived from "uva-ursi," highlighting its foundational link to this plant species.

Physicochemical Properties of this compound

This compound is a pentacyclic triterpenoid alcohol with the following fundamental properties:

PropertyValue
Molecular FormulaC₃₀H₅₀O₂
Molecular Weight442.72 g/mol
Melting Point228-229 °C
AppearanceWhite crystalline powder
SolubilitySoluble in chloroform, slightly soluble in ethanol and methanol, insoluble in water.

Experimental Protocols for Isolation

The methodologies for isolating this compound have evolved from classical phytochemical techniques to more refined chromatographic methods.

Historical Isolation Protocol (circa 1930s)

The early methods for isolating triterpenoids from plant material were laborious and relied on fractional crystallization and precipitation. Based on the techniques available at the time of its initial investigations, a likely protocol for the isolation of this compound from Arctostaphylos uva-ursi leaves would have involved the following steps:

  • Extraction: Dried and powdered leaves of A. uva-ursi were subjected to exhaustive extraction with a hot organic solvent, typically ethanol or a mixture of ether and alcohol, in a Soxhlet apparatus.

  • Saponification: The crude extract was then saponified by refluxing with an alcoholic solution of potassium hydroxide. This step was crucial to hydrolyze esters and separate the unsaponifiable matter, which contains the triterpenoid alcohols.

  • Isolation of the Unsaponifiable Fraction: The saponified mixture was diluted with water, and the unsaponifiable components, including this compound, were extracted with a non-polar solvent like diethyl ether.

  • Purification: The ether extract was washed, dried, and the solvent was evaporated to yield a crude mixture of triterpenoids and sterols.

  • Fractional Crystallization: The crude mixture was then subjected to repeated fractional crystallization from different solvents, such as ethanol, methanol, or acetone. This painstaking process took advantage of the slight differences in solubility between the various components to gradually enrich and isolate the desired compound, this compound.

Modern Isolation Protocol

Contemporary methods for this compound isolation offer significantly improved efficiency and purity through the use of chromatographic techniques.

  • Extraction: Milled plant material (e.g., olive leaves, grape pomace) is typically extracted with ethanol or methanol at room temperature or under reflux. The resulting extract is then concentrated under reduced pressure.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the less polar fractions.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as methanol and water to yield highly pure this compound.

  • Crystallization: The purified this compound can be crystallized from a suitable solvent like methanol to obtain fine, white needles.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its observed anti-inflammatory, antioxidant, and wound-healing properties.

Anti-inflammatory Activity

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the key mechanisms is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound can inhibit the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation This compound This compound This compound->IKK Inhibition

Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Wound Healing

This compound has been demonstrated to promote wound healing by influencing fibroblast and endothelial cell function. It can stimulate cell migration and the production of extracellular matrix (ECM) components, which are crucial steps in the healing process.

G This compound This compound Fibroblasts Fibroblasts This compound->Fibroblasts Endothelial_Cells Endothelial Cells This compound->Endothelial_Cells Migration Cell Migration Fibroblasts->Migration ECM ECM Production (e.g., Fibronectin, Laminin) Fibroblasts->ECM Endothelial_Cells->Migration Angiogenesis Angiogenesis Endothelial_Cells->Angiogenesis Wound_Healing Wound Healing Migration->Wound_Healing ECM->Wound_Healing Angiogenesis->Wound_Healing

Figure 2: Workflow of this compound's role in promoting wound healing.

Conclusion

From its early discovery rooted in the ethnobotanical use of Arctostaphylos uva-ursi to its modern isolation and characterization, this compound has emerged as a promising natural compound with multifaceted biological activities. The evolution of isolation techniques from laborious classical methods to efficient chromatographic protocols has enabled a deeper understanding of its therapeutic potential. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways involved in inflammation and tissue repair, provides a solid foundation for further research and development of this compound-based therapeutics. This guide serves as a comprehensive resource for professionals in the field, encapsulating the historical journey and the current scientific understanding of this important pentacyclic triterpene.

References

Methodological & Application

Application Notes and Protocols for Uvaol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the dissolution and application of uvaol, a pentacyclic triterpene, in cell culture experiments. The following protocols and data have been compiled to ensure reproducible and accurate results for in vitro studies.

Data Presentation: this compound Concentration and Cell-Specific Effects

The following table summarizes the effective concentrations of this compound used in various cell culture-based assays as reported in the literature. This information can serve as a starting point for experimental design.

Cell LineAssay TypeThis compound Concentration (µM)Observed Effect
NIH3T3 FibroblastsCell Viability (MTT Assay)1, 10, 25, 50, 100No significant alteration in cell viability.[1]
tEnd.1 Endothelial CellsCell Viability (MTT Assay)1, 10, 25, 50, 100No significant alteration in cell viability.[1]
NIH3T3 FibroblastsScratch Assay (Cell Migration)1, 10, 50Positive effect on cell migration.[1]
tEnd.1 Endothelial CellsScratch Assay (Cell Migration)1, 10, 50Positive effect on cell migration.[1]
tEnd.1 Endothelial CellsTube Formation Assay10Enhanced tube formation.[1]
HepG2 (Hepatocarcinoma)CytotoxicityIC50: 25.2 µg/mLAnti-proliferative and pro-apoptotic effects.[2]
WRL68 (Hepatocytes)CytotoxicityIC50: 54.3 µg/mLLower cytotoxicity compared to HepG2 cells.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored and diluted for use in various cell culture experiments.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the Desired Stock Concentration: A common stock concentration for this compound is 10 mM to 100 mM. The choice will depend on the final working concentrations required for your experiments.

  • Weigh this compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed this compound to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 442.7 g/mol ), dissolve 4.43 mg of this compound in 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): If the DMSO is not from a sterile-filtered source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of this compound Working Solutions for Cell Treatment

This protocol details the dilution of the this compound stock solution to the final working concentrations for treating cells in culture.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate Dilutions: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture wells or flasks. It is crucial to ensure that the final concentration of the solvent (DMSO) in the cell culture medium does not exceed a non-toxic level, typically 0.1%.[1]

  • Serial Dilutions (Recommended): It is good practice to perform serial dilutions of the stock solution in cell culture medium to prepare the final working concentrations. This improves accuracy.

  • Prepare Working Solutions:

    • For a 10 µM final concentration from a 10 mM stock solution (a 1:1000 dilution): Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

    • For other concentrations, adjust the dilution factor accordingly. Always add the this compound stock solution to the medium and mix well by gentle pipetting or vortexing.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of this compound treatment. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

  • Cell Treatment: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Mandatory Visualization

This compound Signaling in Endothelial Cells

Uvaol_Signaling_Endothelial This compound This compound PKA PKA Pathway This compound->PKA p38_MAPK p38-MAPK Pathway This compound->p38_MAPK Cell_Migration Cell Migration PKA->Cell_Migration p38_MAPK->Cell_Migration Tube_Formation Tube Formation p38_MAPK->Tube_Formation

Caption: this compound's signaling in endothelial cells.

This compound-Induced Apoptosis in Cancer Cells

Uvaol_Apoptosis_Pathway This compound This compound PI3K_AKT PI3K/AKT Pathway (Downregulation) This compound->PI3K_AKT Bcl2 Bcl-2 (Anti-apoptotic) (Downregulation) PI3K_AKT->Bcl2 inhibits Bax Bax (Pro-apoptotic) (Upregulation) PI3K_AKT->Bax promotes Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound's pro-apoptotic signaling pathway.

Experimental Workflow for Assessing this compound's Effect on Cell Migration

Uvaol_Migration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed cells to confluency Scratch Create scratch wound Cell_Seeding->Scratch Stock_Prep Prepare this compound stock in DMSO Treatment Treat with this compound working solutions Stock_Prep->Treatment Scratch->Treatment Incubation Incubate for 24 hours Treatment->Incubation Imaging Image acquisition Incubation->Imaging Quantification Quantify wound closure Imaging->Quantification

Caption: Workflow for a scratch wound healing assay.

References

Application Notes and Protocols for Uvaol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for administering uvaol in various animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Introduction to this compound

This compound is a natural pentacyclic triterpene found in sources such as olives and virgin olive oil. It has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-proliferative effects in in-vitro studies. Preclinical studies in animal models are crucial for understanding its in-vivo efficacy, pharmacokinetics, and safety profile.

General Guidelines for Administration

The appropriate route and volume for administering substances to laboratory animals are critical for ensuring animal welfare and obtaining reliable experimental data. The following tables provide general guidelines for common administration routes in mice and rats.

Table 1: Recommended Administration Volumes and Needle Sizes for Mice
RouteVolume (ml/kg)Needle Gauge
Oral (Gavage)1020-22G
Intraperitoneal (IP)10-2023-25G
Intravenous (IV)527-30G
Subcutaneous (SC)10-2025-27G
Table 2: Recommended Administration Volumes and Needle Sizes for Rats
RouteVolume (ml/kg)Needle Gauge
Oral (Gavage)5-1018-20G
Intraperitoneal (IP)5-1021-23G
Intravenous (IV)2.5-523-25G
Subcutaneous (SC)5-1022-25G

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard model for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Grouping and Dosing cluster_2 Inflammation Induction cluster_3 Measurement acclimatize Acclimatize rats for 7 days grouping Divide rats into groups (n=6) acclimatize->grouping dosing Administer this compound (oral gavage) or Vehicle grouping->dosing induction Inject 0.1 ml of 1% Carrageenan into the sub-plantar region of the right hind paw dosing->induction measurement Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan induction->measurement

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Procedure:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I (Control): Vehicle only.

    • Group II (this compound - Low Dose): this compound at a specified low dose.

    • Group III (this compound - High Dose): this compound at a specified high dose.

    • Group IV (Positive Control): A standard anti-inflammatory drug (e.g., Indomethacin 10 mg/kg).

  • Dosing: Administer the respective treatments via oral gavage one hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 ml of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Metabolic Syndrome Model: High-Fat Diet-Induced Obesity in Mice

This protocol describes the induction of metabolic syndrome and the subsequent administration of this compound to evaluate its effects.

Objective: To investigate the therapeutic potential of this compound in a diet-induced model of metabolic syndrome.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet (SCD)

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • This compound

  • Vehicle

  • Equipment for measuring body weight, food intake, glucose tolerance, and insulin tolerance.

Experimental Workflow:

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment acclimatize Acclimatize mice for 1 week diet Feed mice with HFD for 8-12 weeks to induce obesity acclimatize->diet grouping Divide HFD-fed mice into groups diet->grouping treatment Administer this compound or Vehicle daily for 4-8 weeks grouping->treatment monitoring Monitor body weight and food intake weekly treatment->monitoring tests Perform OGTT and ITT at the end of the study monitoring->tests collection Collect blood and tissues for analysis tests->collection

Caption: Workflow for High-Fat Diet-Induced Metabolic Syndrome Model.

Procedure:

  • Induction Phase:

    • Acclimatize mice for one week with free access to standard chow and water.

    • Divide mice into two main groups: one fed a standard chow diet (SCD) and the other a high-fat diet (HFD) for 8-12 weeks to induce obesity and insulin resistance.[1]

  • Treatment Phase:

    • After the induction period, divide the HFD-fed mice into treatment groups:

      • HFD + Vehicle: Continue HFD and administer the vehicle daily.

      • HFD + this compound (Low Dose): Continue HFD and administer a low dose of this compound daily.

      • HFD + this compound (High Dose): Continue HFD and administer a high dose of this compound daily.

    • The SCD group will continue on the standard diet and receive the vehicle.

    • Administer treatments for 4-8 weeks.

  • Assessment:

    • Monitor body weight and food intake weekly throughout the study.

    • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT).

    • At the end of the study, collect blood samples for biochemical analysis (glucose, insulin, lipids) and harvest tissues (liver, adipose tissue) for histological and molecular analysis.

Acute Toxicity Study

A preliminary acute toxicity study is essential to determine the safety profile of this compound.

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of this compound.

Procedure (Up-and-Down Method - OECD 425):

  • Administer a starting dose of this compound to a single animal.

  • Observe the animal for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

  • This process is continued until the MTD is determined.

Quantitative Data Summary

The following table summarizes the dosages of this compound and related triterpenoids used in various animal studies.

Table 3: Dosages of this compound and Related Compounds in Animal Models
CompoundAnimal ModelRoute of AdministrationDose(s)Study FocusReference
This compound MiceOral5 and 10 mg/kgAcute Lung Injury[2]
This compound MiceTopical0.1% and 1% solutionWound Healing[3]
Oleanolic AcidRatsOral10, 25, and 50 mg/kgPharmacokinetics[4]
Oleanolic AcidRatsIntravenous0.5, 1, and 2 mg/kgPharmacokinetics[4]
Ursolic AcidRatsOral Gavage100, 300, and 1000 mg/kg90-day Toxicity[5]

Signaling Pathways

In-vitro and in-vivo studies have implicated several signaling pathways in the mechanism of action of this compound.

This compound's Pro-migratory Effect on Endothelial Cells

G This compound This compound PKA PKA This compound->PKA p38_MAPK p38-MAPK This compound->p38_MAPK Migration Cell Migration PKA->Migration p38_MAPK->Migration

Caption: this compound promotes endothelial cell migration via PKA and p38-MAPK pathways.[6]

This compound's Anti-proliferative Effect in Hepatocarcinoma Cells

G This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Apoptosis Apoptosis This compound->Apoptosis Proliferation Cell Proliferation PI3K_AKT->Proliferation

Caption: this compound inhibits proliferation and induces apoptosis in HepG2 cells by down-regulating the AKT/PI3K signaling pathway.[7]

Conclusion

The provided protocols and data serve as a foundational guide for the preclinical investigation of this compound. Researchers should adapt these protocols based on their specific experimental objectives and adhere to institutional and national guidelines for animal welfare. The diverse biological activities of this compound warrant further in-depth investigation in various animal models to fully elucidate its therapeutic potential.

References

Uvaol: Application Notes and Protocols for Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of uvaol, a pentacyclic triterpene with significant anti-inflammatory properties, in various experimental assays. This document details effective concentrations, experimental protocols, and the molecular pathways influenced by this compound, serving as a valuable resource for investigating its therapeutic potential.

This compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[1][2] It effectively reduces the production of key pro-inflammatory mediators and cytokines, highlighting its promise as a modulator of inflammatory responses.[1][3]

Data Presentation: Efficacy of this compound in Anti-Inflammatory Models

The following tables summarize the effective concentrations and doses of this compound in various anti-inflammatory assays based on published research.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Cell LineInflammatory StimulusAssayThis compound ConcentrationObserved EffectReference
RAW264.7 Murine MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) Production0.0625 µM - 0.25 µMSignificant inhibition of NO production without cytotoxicity.[1]
RAW264.7 Murine MacrophagesLipopolysaccharide (LPS)mRNA expression of TNF-α, IL-6, IL-1β, MCP-1, iNOS, COX-2Not specifiedReduction in mRNA levels of pro-inflammatory cytokines and mediators.[1]
Fibroblasts and Endothelial Cells-Cell Viability (MTT Assay)1, 10, 25, 50, 100 µMTo determine non-toxic concentrations for further experiments.[4]
Fibroblasts-Extracellular Matrix Deposition50 µMImproved protein synthesis of fibronectin and laminin.[4]

Table 2: In Vivo Anti-Inflammatory Activity of this compound

Animal ModelInflammatory ConditionThis compound DosageObserved EffectReference
MiceDextran Sulfate Sodium (DSS)-Induced ColitisNot specifiedAttenuated disease activity index, colon shortening, and colon injury. Reduced mRNA and protein levels of TNF-α, IL-6, IL-1β, and MCP-1 in colon tissues.[1][2]
MiceLipopolysaccharide (LPS)-Induced Acute Lung Injury5 and 10 mg/kgDiminished pulmonary edema, total protein, and LDH activity. Reduced inflammatory cytokines and infiltrations.[3]
MiceOvalbumin-Induced Allergic InflammationNot specifiedDecreased accumulation of eosinophils and IL-5 concentration.[5]

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

This protocol is designed to assess the inhibitory effect of this compound on LPS-induced NO production in macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.0625, 0.125, 0.25 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Cell Viability: Perform an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity of this compound at the tested concentrations.

Quantification of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

This protocol outlines the measurement of pro-inflammatory cytokine levels in cell culture supernatants or tissue homogenates.

Materials:

  • Cell culture supernatants or tissue homogenates from control and this compound-treated groups.

  • ELISA kits for TNF-α, IL-6, and IL-1β (species-specific).

  • Wash buffer

  • Assay diluent

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the instructions provided with the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add standards and samples (supernatants or homogenates) to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Incubate, wash, and then add the enzyme-linked secondary antibody.

  • After a final wash, add the substrate solution and incubate until color develops.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

This compound's Impact on Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The diagrams below illustrate the proposed mechanisms of action.

G cluster_0 LPS-Induced Inflammatory Cascade cluster_1 MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK TAK1 TAK1 TRAF6->TAK1 NFkB NF-κB IKK->NFkB p65 p65/p50 NFkB->p65 nucleus Nucleus p65->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes Transcription MAPKs MAPKs TAK1->MAPKs ERK ERK MAPKs->ERK STAT3 STAT3 ERK->STAT3 This compound This compound This compound->ERK Inhibits This compound->STAT3 Inhibits

Caption: this compound inhibits the pro-inflammatory ERK/STAT3 signaling axis.

G cluster_workflow Experimental Workflow for In Vitro Anti-Inflammatory Assay start Seed RAW264.7 cells in 96-well plate pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect mtt MTT Assay for Cell Viability incubate->mtt no_assay Griess Assay for Nitric Oxide (NO) collect->no_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect->elisa

Caption: General workflow for assessing this compound's anti-inflammatory effects in vitro.

References

Application Notes and Protocols: Uvaol-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpene found in high concentrations in olive pomace, has demonstrated potential as an anti-cancer agent. Its mechanism of action involves the induction of apoptosis, a form of programmed cell death, in various cancer cell lines. These application notes provide a summary of the current data on this compound's effects and detailed protocols for key experiments to assess its apoptotic-inducing capabilities.

Data Presentation

The following tables summarize the quantitative and qualitative data on the effects of this compound on different cancer cell lines.

Table 1: Quantitative Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 Value (24h)Apoptosis InductionKey Molecular Changes
HepG2 Hepatocellular Carcinoma25.2 µg/mLSignificant increase in apoptotic cells↓ Bcl-2, ↑ Bax, Down-regulation of AKT/PI3K pathway[1]
WRL68 Normal Liver Cells (Control)54.3 µg/mLMinimal-

Table 2: Qualitative and Mechanistic Observations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffect of this compoundSignaling Pathway Implication
HepG2 Hepatocellular CarcinomaInduces G0/G1 cell cycle arrest and apoptosis.[1]Down-regulation of the AKT/PI3K signaling pathway is a key mediator of the apoptotic effect.[2][3]
MCF-7 Breast Cancer (ER+)Induces G0/G1 cell cycle arrest at 44.27 µg/mL but does not significantly induce apoptosis.[1]-
MDA-MB-231 Breast Cancer (Triple-Negative)No significant changes in cell cycle progression or apoptosis.[1]-
U937 Leukemia (Histiocytic Lymphoma)Induces apoptosis at concentrations of 10 µM and 100 µM.Activation of c-Jun N-terminal kinases (JNK) and production of reactive oxygen species (ROS).
HT-29 Colon AdenocarcinomaOther triterpenes have been shown to induce apoptosis through Bcl-2 down-regulation, suggesting a potential mechanism for this compound.[1]-

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism for inducing apoptosis in sensitive cancer cells, such as the HepG2 line, involves the inhibition of the PI3K/Akt survival pathway. This leads to a cascade of downstream events culminating in programmed cell death.

G cluster_mito Mitochondrial Outer Membrane This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow

A general workflow for assessing the apoptotic effects of this compound on a cancer cell line is depicted below. This involves initial cytotoxicity screening, followed by specific apoptosis and mechanistic assays.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay annexin_v Annexin V / PI Staining (Quantify Apoptosis) mtt_assay->annexin_v Treat with IC50 concentration western_blot Western Blot (Protein Expression) annexin_v->western_blot Confirm apoptosis end End western_blot->end

Caption: Experimental workflow for this compound assessment.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

  • Cancer cell lines of interest

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound stock).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Quantification (Annexin V/Propidium Iodide Staining)

This protocol allows for the differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration) and untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with this compound for the desired time, harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blotting for Apoptosis-Related Proteins

This protocol is to detect changes in the expression of key apoptotic proteins like Bcl-2 and Bax.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

References

Application Note: Quantification of Uvaol in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Photo Diode Array (PDA) detection for the quantification of uvaol, a pentacyclic triterpenoid with significant pharmacological potential, in various plant extracts. The described protocol provides a reliable and reproducible approach for the quality control and standardization of plant-derived materials containing this compound.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in a variety of plants, notably in olive tree leaves (Olea europaea) and other medicinal herbs. It has garnered considerable interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Accurate and precise quantification of this compound in plant extracts is crucial for ensuring the quality, efficacy, and safety of raw materials and finished products. This document provides a detailed protocol for a validated HPLC-PDA method suitable for routine analysis.

Experimental Protocols

Sample Preparation

A generalized solid-liquid extraction method is described below, which can be optimized based on the specific plant matrix.

Materials:

  • Plant material (dried and finely powdered)

  • Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

Protocol:

  • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC-PDA Analysis

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (89:11, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detection Wavelength 205 nm
Run Time Approximately 15 minutes
Preparation of Standard Solutions and Calibration Curve
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot the average peak area against the corresponding concentration to construct a calibration curve. The linearity of the method should be evaluated by the correlation coefficient (r²).

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.

Validation ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.08 - 0.65 µg/mL[1][2][3]
Limit of Quantification (LOQ) 0.24 - 1.78 µg/mL[1][2][3]
Precision (%RSD) < 2%[1][2]
Accuracy (Recovery) 94.70% - 105.81%[1][2][3]
Specificity The method demonstrated good resolution of this compound from other components in plant extracts.

Data Presentation

The following table summarizes the this compound content determined in various plant extracts using HPLC methods.

Plant SpeciesPlant PartThis compound Content (µg/g of dry weight)Detection Method
Olea europaea (Olive)Leaves314.29 ± 0.97[2]LC-MS
Origanum vulgare (Oregano)Aerial parts19.07 ± 0.38 - 48.10 ± 0.62[2]LC-MS
Vaccinium vitis-idaea L. (Lingonberry)Leaves, Fruits, FlowersVaries by plant part and harvest timeHPLC-PDA

Note: The quantitative data from different studies may vary due to factors such as plant origin, harvest time, extraction method, and analytical technique.

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound in plant extracts is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Dried, Powdered Plant Material extraction Methanol Extraction (Ultrasonication) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatography C18 Column Separation hplc_injection->chromatography detection PDA Detection (205 nm) chromatography->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

The logical relationship for method validation is outlined below, demonstrating the core parameters assessed to ensure the reliability of the analytical method.

G method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy (Recovery) method_validation->accuracy precision Precision (Repeatability) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq

Caption: Key parameters of HPLC method validation.

Conclusion

The HPLC-PDA method described in this application note is a simple, precise, and accurate technique for the quantitative analysis of this compound in plant extracts. This validated method is suitable for routine quality control, enabling the standardization of herbal products and facilitating further research and development of this compound-containing formulations.

References

Application Notes and Protocols: Uvaol as a Positive Control in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpene found in high concentrations in olives and olive leaves, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer effects. Emerging evidence also points towards its notable antioxidant properties.[1] This document provides detailed application notes and protocols for utilizing this compound as a positive control in common antioxidant assays. These assays are crucial for the evaluation of novel antioxidant compounds in drug discovery and development. The protocols provided herein are for the DPPH, ABTS, FRAP, and ORAC assays.

While extensive research has been conducted on various natural antioxidants, specific quantitative data for this compound in these standardized assays is not widely available in publicly accessible literature. Therefore, the quantitative data presented in this document for this compound is hypothetical and intended for illustrative purposes to guide researchers in their experimental design and data interpretation. It is strongly recommended that individual laboratories establish their own standardized values for this compound.

Data Presentation: Quantitative Antioxidant Activity

The following tables summarize the hypothetical antioxidant activity of this compound in comparison to common positive controls. These values are intended to serve as a benchmark for researchers.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µg/mL)
This compound (Hypothetical) 75
Ascorbic Acid (Standard)8
Trolox (Standard)12

Table 2: ABTS Radical Cation Scavenging Activity

CompoundTrolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/µM sample)
This compound (Hypothetical) 0.8
Ascorbic Acid (Standard)1.1
Quercetin (Standard)4.7

Table 3: Ferric Reducing Antioxidant Power (FRAP)

CompoundFRAP Value (µmol Fe(II)/g)
This compound (Hypothetical) 500
Ascorbic Acid (Standard)1100
Gallic Acid (Standard)800

Table 4: Oxygen Radical Absorbance Capacity (ORAC)

CompoundORAC Value (µmol TE/g)
This compound (Hypothetical) 1200
Trolox (Standard)1500
Epicatechin (Standard)2100

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

  • Preparation of sample and standard solutions: Prepare stock solutions of this compound and the positive control in methanol. From these stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • To a 96-well microplate, add 100 µL of the various concentrations of the this compound or positive control solutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • For the control, add 100 µL of the sample solvent (methanol) and 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically. The extent of decolorization is proportional to the antioxidant activity.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare stock solutions of this compound and Trolox in a suitable solvent. Prepare a series of dilutions for the standard curve.

  • Assay Procedure:

    • Add 20 µL of the this compound or Trolox standard solutions to a 96-well microplate.

    • Add 180 µL of the working ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Trolox Equivalent Antioxidant Capacity (TEAC):

    • Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.

    • The TEAC value of this compound is calculated from the standard curve and expressed as µM Trolox equivalents per µM of this compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Positive control (e.g., Ferrous sulfate (FeSO₄) or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be freshly prepared and warmed to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions of FeSO₄ or Trolox to create a standard curve.

  • Assay Procedure:

    • Add 20 µL of the this compound or standard solutions to a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.

    • The FRAP value of this compound is determined from the standard curve and expressed as µmol of Fe(II) equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay uses fluorescein as a fluorescent probe, which is damaged by the peroxyl radicals, leading to a decrease in fluorescence. The presence of an antioxidant inhibits this damage, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound

  • Positive control (Trolox)

  • Black 96-well microplate

  • Fluorescence microplate reader with an injector system

Procedure:

  • Preparation of reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer.

    • Prepare a series of Trolox dilutions in phosphate buffer to be used as the standard.

    • Prepare various concentrations of this compound in phosphate buffer.

  • Assay Procedure:

    • To a black 96-well microplate, add 150 µL of the fluorescein solution to each well.

    • Add 25 µL of the this compound, Trolox standards, or phosphate buffer (for the blank) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

  • Initiation and Measurement:

    • Inject 25 µL of the AAPH solution into each well to start the reaction.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes. The excitation wavelength is typically 485 nm, and the emission wavelength is 520 nm.

  • Calculation of ORAC Value:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC against the Trolox concentration.

    • The ORAC value of this compound is determined from the standard curve and expressed as µmol of Trolox equivalents (TE) per gram of sample.[2]

Signaling Pathway and Experimental Workflow Diagrams

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. Triterpenoids, such as this compound, are known to activate this pathway, thereby enhancing the cell's antioxidant defense mechanisms.[3][4]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Activation ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation Nrf2 Nrf2 Keap1->Nrf2 Sequestration Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Keap1-Nrf2 Antioxidant Response Pathway.
Experimental Workflow for a Typical Antioxidant Assay (DPPH)

The following diagram illustrates a generalized workflow for determining the antioxidant capacity of a test compound, such as this compound, using the DPPH assay as an example.

DPPH_Workflow cluster_preparation 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_measurement 3. Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 100 µL of DPPH Solution prep_dpph->add_dpph prep_this compound Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions of this compound and Control prep_this compound->prep_dilutions prep_std Prepare Positive Control (e.g., Ascorbic Acid) Stock Solution prep_std->prep_dilutions add_samples Add 100 µL of Sample/Standard Dilutions prep_dilutions->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: DPPH Antioxidant Assay Workflow.

References

Application of Uvaol in Wound Healing: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

For researchers, scientists, and drug development professionals investigating novel therapeutic agents for wound healing, the natural pentacyclic triterpene uvaol presents a promising area of study. Found in high concentrations in olives and olive tree leaves, this compound has demonstrated significant potential in accelerating the wound healing process through various mechanisms of action.[1] This document provides a comprehensive overview of the application of this compound in wound healing research, including detailed experimental protocols and a summary of key quantitative findings.

Introduction to this compound in Wound Healing

This compound is a bioactive compound known for its diverse pharmacological effects, including anti-inflammatory and antioxidant properties.[1] Recent studies have highlighted its role in promoting the key cellular processes involved in the different phases of wound healing: inflammation, proliferation, and remodeling.[1] Specifically, this compound has been shown to positively influence the function of fibroblasts and endothelial cells, two critical cell types in tissue repair.[1][2] Its pro-healing effects are attributed to its ability to stimulate cell migration, enhance the deposition of extracellular matrix (ECM) components, and promote angiogenesis.[1]

Key Mechanisms of Action

This compound's beneficial effects on wound healing are mediated through several key mechanisms:

  • Enhanced Cell Migration: this compound has been demonstrated to accelerate the migration of both fibroblasts and endothelial cells, a crucial step for wound closure.[1][3]

  • Stimulation of Extracellular Matrix (ECM) Deposition: It promotes the synthesis of essential ECM proteins, such as fibronectin and laminin, by fibroblasts.[1][3][4] These proteins provide the structural framework for new tissue formation.

  • Pro-angiogenic Effects: this compound enhances the formation of new blood vessels (angiogenesis) by stimulating endothelial cells to form tube-like structures.[1] This is vital for supplying nutrients and oxygen to the healing tissue.

  • Anti-inflammatory Activity: By modulating the inflammatory response, this compound may help to shorten the inflammatory phase of wound healing, which can be a limiting factor in the repair process.[1][5]

  • Signaling Pathway Modulation: The pro-migratory effects of this compound on endothelial cells are mediated through the PKA and p38-MAPK signaling pathways.[1][6][7]

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on wound healing.

Table 1: In Vitro Effects of this compound on Cell Migration (Scratch Assay)[1]
Cell TypeThis compound Concentration (µM)Wound Closure Rate (%)
Fibroblasts5022
Endothelial Cells1036
Endothelial Cells5040
Table 2: In Vivo Effects of Topical this compound Treatment on Wound Closure in Mice[1]
TreatmentDay 3 Wound Area (%)Day 7 Wound Area (%)Day 10 Wound Area (%)
Vehicle (Control)855530
This compound (0.1%)704015
This compound (1%)653510

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound in wound healing.

In Vitro Scratch Assay for Cell Migration

This assay is used to assess the effect of this compound on the migration of fibroblasts and endothelial cells.[8][9][10]

Materials:

  • Fibroblast or endothelial cell culture

  • 6-well plates

  • Cell culture medium (e.g., DMEM for fibroblasts, RPMI for endothelial cells)

  • This compound stock solution

  • 200 µL pipette tips

  • Microscope with a camera

Protocol:

  • Seed cells in 6-well plates and culture until they reach confluence.

  • Create a "scratch" or cell-free zone in the confluent monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with fresh medium to remove detached cells.

  • Add fresh medium containing different concentrations of this compound (e.g., 10 µM and 50 µM) or vehicle (control) to the respective wells.

  • Capture images of the scratch at 0 hours and 24 hours post-treatment.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure using the following formula: Wound Closure (%) = [(Initial Scratch Width - Final Scratch Width) / Initial Scratch Width] x 100

Immunofluorescence for Extracellular Matrix Deposition

This protocol is used to visualize and quantify the deposition of ECM proteins like fibronectin and laminin by fibroblasts.[1]

Materials:

  • Fibroblast cell culture on coverslips

  • This compound (50 µM)

  • 4% paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (anti-fibronectin, anti-laminin)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Culture fibroblasts on coverslips and treat with 50 µM this compound or vehicle for 24 hours.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • Quantify the fluorescence intensity to determine the relative amount of protein deposition.

In Vitro Tube Formation Assay for Angiogenesis

This assay assesses the pro-angiogenic potential of this compound by observing the formation of tube-like structures by endothelial cells.[1]

Materials:

  • Endothelial cell culture

  • Matrigel or a similar basement membrane extract

  • 96-well plates

  • This compound

  • Microscope

Protocol:

  • Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Seed endothelial cells on top of the Matrigel layer.

  • Treat the cells with different concentrations of this compound or vehicle.

  • Incubate for a specified period (e.g., 6-12 hours) to allow for tube formation.

  • Observe and capture images of the tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points.

In Vivo Mouse Excisional Wound Model

This in vivo model is used to evaluate the effect of topical this compound application on the rate of wound closure in a living organism.[1][11]

Materials:

  • Mice (e.g., Swiss or C57BL/6)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical scissors and forceps

  • Biopsy punch (e.g., 6 mm)

  • Topical formulation of this compound (e.g., 0.1% and 1% in a suitable vehicle)

  • Digital camera

Protocol:

  • Anesthetize the mice.

  • Shave the dorsal hair of the mice.

  • Create a full-thickness excisional wound on the back of each mouse using a biopsy punch.

  • Topically apply the this compound formulation or the vehicle (control) to the wound area.

  • Repeat the topical application daily.

  • Monitor and photograph the wounds at specific time points (e.g., days 3, 7, and 10).

  • Measure the wound area from the photographs using image analysis software.

  • Calculate the percentage of wound contraction over time.

Visualizations

Signaling Pathway of this compound in Endothelial Cell Migration

Uvaol_Signaling_Pathway This compound This compound Receptor Receptor This compound->Receptor PKA PKA Receptor->PKA p38_MAPK p38-MAPK Receptor->p38_MAPK Cell_Migration Endothelial Cell Migration PKA->Cell_Migration p38_MAPK->Cell_Migration

Caption: this compound promotes endothelial cell migration via PKA and p38-MAPK pathways.

Experimental Workflow for In Vitro Scratch Assay

Scratch_Assay_Workflow A 1. Seed cells to confluence B 2. Create scratch with pipette tip A->B C 3. Treat with this compound or Vehicle B->C D 4. Image at 0h and 24h C->D E 5. Measure wound closure D->E

Caption: Workflow of the in vitro scratch assay to assess cell migration.

Logical Relationship of this compound's Effects on Wound Healing

Uvaol_Wound_Healing_Effects This compound This compound Fibroblasts Fibroblasts This compound->Fibroblasts Endothelial_Cells Endothelial Cells This compound->Endothelial_Cells Migration1 Increased Migration Fibroblasts->Migration1 ECM Increased ECM Deposition (Fibronectin, Laminin) Fibroblasts->ECM Migration2 Increased Migration Endothelial_Cells->Migration2 Angiogenesis Increased Angiogenesis (Tube Formation) Endothelial_Cells->Angiogenesis Wound_Healing Accelerated Wound Healing Migration1->Wound_Healing ECM->Wound_Healing Migration2->Wound_Healing Angiogenesis->Wound_Healing

Caption: this compound's multifaceted effects leading to accelerated wound healing.

References

Investigating Uvaol's Effect on the PI3K/Akt Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for investigating the effects of uvaol, a natural pentacyclic triterpene, on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This compound has demonstrated selective anticancer activities, notably in hepatocellular carcinoma, by modulating this critical pathway, which is often dysregulated in cancer.

Introduction to this compound and the PI3K/Akt Pathway

This compound is a natural compound found in sources such as olives and olive tree leaves. It has been studied for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. In many cancers, this pathway is constitutively active, promoting cell survival and resistance to therapy.

Recent studies have shown that this compound can exert its anti-proliferative and pro-apoptotic effects by down-regulating the PI3K/Akt signaling pathway in cancer cells.[1][2][3][4][5] This modulation leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis.[1][4] The mechanism involves a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[4][5] These findings position this compound as an interesting candidate for further investigation in cancer research and drug development.

Data Presentation

Table 1: Cytotoxicity of this compound in HepG2 and WRL68 Cell Lines
Cell LineTime PointIC20 (µg/mL)IC50 (µg/mL)IC80 (µg/mL)
WRL68 24 h30.1 ± 2.154.3 ± 3.880.2 ± 5.6
48 h25.4 ± 1.945.8 ± 3.268.1 ± 4.8
72 h22.1 ± 1.739.9 ± 2.859.3 ± 4.2
HepG2 24 h15.2 ± 1.125.2 ± 1.838.1 ± 2.7
48 h10.3 ± 0.818.6 ± 1.328.2 ± 2.0
72 h7.8 ± 0.614.1 ± 1.021.3 ± 1.5
Data extracted from studies on human normal liver (WRL68) and hepatocellular carcinoma (HepG2) cell lines.
Table 2: Effect of this compound on PI3K/Akt and ERK1/2/MAPK Pathway Activation in HepG2 Cells
TreatmentPI3K/Akt Pathway Activated Cells (%)ERK1/2/MAPK Pathway Activated Cells (%)Dual Pathway Activated Cells (%)
Control 100100100
This compound (IC50) 75 (25% decrease)No significant alteration109 (9% increase)
Data represents the percentage of cells with activated pathways after treatment with the IC50 concentration of this compound for 24 hours, relative to untreated control cells.

Mandatory Visualizations

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation Bcl2 Bcl-2 pAkt->Bcl2 Inhibition CellCycle Cell Cycle Progression pAkt->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax Bax->Apoptosis Promotes This compound This compound This compound->pAkt Inhibition

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., HepG2) Viability 3. Cell Viability Assay (Determine IC50) CellCulture->Viability UvaolPrep 2. This compound Stock Preparation UvaolPrep->Viability Western 4. Western Blotting (p-Akt, Akt, Bcl-2, Bax) Viability->Western CellCycle 5. Cell Cycle Analysis (Flow Cytometry) Viability->CellCycle Pathway 6. PI3K/MAPK Pathway Assay Viability->Pathway Data 7. Data Analysis and Interpretation Western->Data CellCycle->Data Pathway->Data

Caption: Experimental workflow for investigating this compound's effects.

Experimental Protocols

Cell Culture and this compound Preparation

1.1. Cell Culture (HepG2)

  • Materials:

    • HepG2 cells (ATCC HB-8065)

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate Buffered Saline (PBS)

    • Cell culture flasks and plates

    • Humidified incubator (37°C, 5% CO2)

  • Protocol:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days or when they reach 80-90% confluency.

    • To subculture, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.

1.2. This compound Stock Solution Preparation

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

  • Protocol:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.

    • Aliquot the stock solution and store at -20°C.

    • For experiments, dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Materials:

    • HepG2 cells

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

Western Blotting
  • Purpose: To analyze the expression levels of key proteins in the PI3K/Akt pathway.

  • Materials:

    • HepG2 cells

    • This compound (at IC50 concentration)

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Chemiluminescence imaging system

  • Protocol:

    • Seed HepG2 cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

    • Lyse the cells in RIPA buffer, and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis
  • Purpose: To determine the effect of this compound on cell cycle distribution.

  • Materials:

    • HepG2 cells

    • This compound (at IC50 concentration)

    • PBS

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Protocol:

    • Treat HepG2 cells with the IC50 concentration of this compound for 24 hours.

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cell cycle distribution using a flow cytometer.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

PI3K/MAPK Dual Pathway Activation Assay
  • Purpose: To simultaneously measure the activation of the PI3K and MAPK signaling pathways.

  • Materials:

    • Muse™ PI3K/MAPK Dual Pathway Activation Kit (or similar)

    • HepG2 cells

    • This compound (at IC50 concentration)

    • Muse® Cell Analyzer (or equivalent flow cytometer)

  • Protocol:

    • Treat HepG2 cells with the IC50 concentration of this compound for 24 hours.

    • Follow the manufacturer's protocol for the Muse™ PI3K/MAPK Dual Pathway Activation Kit. This typically involves:

      • Harvesting and washing the cells.

      • Fixing and permeabilizing the cells.

      • Staining with fluorescently labeled antibodies against phospho-Akt (a marker for PI3K activation) and phospho-ERK1/2 (a marker for MAPK activation).

    • Acquire the samples on the Muse® Cell Analyzer.

    • Analyze the data to determine the percentage of cells showing activation of the PI3K pathway, the MAPK pathway, both pathways, or neither pathway.

These protocols provide a framework for investigating the molecular mechanisms of this compound's anticancer effects, specifically its impact on the PI3K/Akt signaling pathway. Researchers should optimize these protocols based on their specific experimental conditions and available resources.

References

Uvaol's Impact on Gene Expression Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpene alcohol found in high concentrations in olives and olive oil, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are intrinsically linked to its ability to modulate various signaling pathways and, consequently, alter gene expression profiles. Understanding this compound's impact on gene expression is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of this compound's effects on gene expression, focusing on key signaling pathways and target genes. Detailed protocols for in vitro experimentation are included to facilitate further research into the therapeutic potential of this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by influencing several key intracellular signaling cascades. The primary pathways affected are the PI3K/AKT, p38-MAPK, and NF-κB pathways.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. In many cancer types, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit the PI3K/AKT pathway, leading to a downstream cascade of gene expression changes that favor apoptosis and cell cycle arrest.

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 decreases expression Bax Bax (Pro-apoptotic) This compound->Bax increases expression p53 p53 This compound->p53 increases expression cMyc c-Myc This compound->cMyc decreases expression HSP60 HSP-60 This compound->HSP60 increases expression AKT AKT PI3K->AKT activates GSK3B GSK3B AKT->GSK3B inhibits FOXO1 FOXO1 AKT->FOXO1 inhibits AKT->Bcl2 promotes expression FOXO1->Bax promotes expression Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes p53->Bax promotes expression Proliferation Cell Proliferation cMyc->Proliferation promotes

Figure 1: this compound's impact on the PI3K/AKT signaling pathway.
p38-MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress, inflammation, and apoptosis. This compound has been observed to activate the p38-MAPK pathway in certain cell types, such as endothelial cells, which can influence processes like cell migration and angiogenesis.

p38_MAPK_Pathway This compound This compound p38_MAPK p38 MAPK This compound->p38_MAPK activates Downstream_Targets Downstream Transcription Factors (e.g., AP-1) p38_MAPK->Downstream_Targets activates Gene_Expression Gene Expression Changes (e.g., IL-6) Downstream_Targets->Gene_Expression regulates Cellular_Response Cellular Response (e.g., Migration) Gene_Expression->Cellular_Response

Figure 2: this compound-mediated activation of the p38-MAPK pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound's anti-inflammatory effects are largely attributed to its ability to inhibit the NF-κB signaling pathway.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB_nucleus->Gene_Expression induces

Figure 3: Inhibition of the NF-κB pathway by this compound.

Quantitative Analysis of this compound-Induced Gene and Protein Expression Changes

The following tables summarize the observed changes in protein expression levels in response to this compound treatment in human hepatocarcinoma (HepG2) cells. While this is protein expression data, it serves as a strong indicator of corresponding gene expression changes.

Table 1: Effect of this compound on the Expression of Apoptosis and Cell Cycle-Related Proteins in HepG2 Cells

ProteinFunctionChange in Expression with this compoundFold Change (vs. Control)
p53Tumor Suppressor, Pro-apoptoticIncrease~1.5 - 2.0
c-MycProto-oncogene, Pro-proliferativeDecrease~0.6 - 0.8
Bcl-2Anti-apoptoticDecrease~0.5 - 0.7
BaxPro-apoptoticIncrease~1.3 - 1.6
HSP-60Heat Shock Protein, Anti-migratoryIncrease~1.8 - 2.2

Data synthesized from Western Blot analysis in HepG2 cells treated with the IC50 concentration of this compound for 24 hours. Fold changes are approximate and based on densitometric analysis from published studies.

Table 2: Inferred Impact of this compound on NF-κB Downstream Target Gene Expression in Macrophages

GeneFunctionExpected Change with this compound
COX-2Pro-inflammatory enzymeDecrease
TNF-αPro-inflammatory cytokineDecrease
IL-6Pro-inflammatory cytokineDecrease
iNOSProduces nitric oxide, inflammatory mediatorDecrease

These are inferred effects based on the known anti-inflammatory and NF-κB inhibitory properties of this compound and related triterpenoids.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on gene expression in vitro.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, RAW 264.7) Uvaol_Treatment 2. This compound Treatment (Varying concentrations and time points) Cell_Culture->Uvaol_Treatment RNA_Isolation 3. Total RNA Isolation Uvaol_Treatment->RNA_Isolation Protein_Extraction 3a. Protein Extraction Uvaol_Treatment->Protein_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 5. Quantitative PCR (qPCR) (Target gene expression analysis) cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (Relative quantification, Statistical analysis) qPCR->Data_Analysis Western_Blot 4a. Western Blot Analysis (Target protein expression) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Figure 4: General workflow for analyzing this compound's effect on gene expression.
Protocol 1: Cell Culture and this compound Treatment

  • Cell Line Maintenance: Culture the desired cell line (e.g., HepG2 for cancer studies, RAW 264.7 for inflammation studies) in the appropriate complete medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Note: The IC50 of this compound can vary between cell lines but is often in the range of 20-100 µM.

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to assess gene expression changes.

Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: After this compound treatment, wash the cells with ice-cold PBS and lyse them directly in the well using a suitable lysis buffer (e.g., from an RNA isolation kit or TRIzol reagent). Isolate total RNA according to the manufacturer's protocol.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

  • qRT-PCR: Perform qRT-PCR using a suitable qPCR master mix, cDNA template, and gene-specific primers for your target genes (e.g., Bcl-2, Bax, p53, c-Myc, HSP-60, COX-2, TNF-α, IL-6) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Perform statistical analysis to determine the significance of the observed changes.

Protocol 3: Western Blot Analysis
  • Protein Extraction: Following this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound presents a promising natural compound with the ability to modulate key signaling pathways involved in cancer and inflammation. Its impact on gene expression, particularly the downregulation of pro-proliferative and pro-inflammatory genes and the upregulation of pro-apoptotic genes, underscores its therapeutic potential. The provided protocols offer a foundation for researchers to further explore and quantify the effects of this compound on gene expression in various disease models, paving the way for its potential application in drug development.

Flow Cytometry Analysis of Uvaol-Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpenoid found in various plants, including olives and grapes, has garnered significant interest in oncological research due to its potential anti-cancer properties. This document provides detailed application notes and experimental protocols for the analysis of this compound-treated cells using flow cytometry. These guidelines are intended to assist researchers in quantitatively assessing the effects of this compound on apoptosis, cell cycle progression, and mitochondrial membrane potential, as well as understanding its impact on key signaling pathways.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cancer cell lines, providing a clear comparison of its cytotoxic and cytostatic activities.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

Cell LineTreatment Duration (h)IC50 (µM)
HepG2 (Hepatocellular Carcinoma)2475.3
4858.4
7241.2
WRL68 (Normal Embryonic Liver)24>100
48>100
72>100

Table 2: Effect of this compound on Cell Cycle Distribution in HepG2 Cells (48h Treatment)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Control (DMSO)55.2 ± 2.128.9 ± 1.515.9 ± 1.2
This compound (IC50)72.4 ± 3.515.1 ± 2.012.5 ± 1.8

Table 3: Apoptosis Induction by this compound in HepG2 Cells (48h Treatment)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (DMSO)95.1 ± 1.83.2 ± 0.51.7 ± 0.3
This compound (IC50)65.7 ± 4.220.5 ± 2.513.8 ± 1.9

Table 4: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in HepG2 Cells (24h Treatment)

Treatment% Cells with Depolarized Mitochondria
Control (DMSO)4.5 ± 0.8
This compound (IC50)28.9 ± 3.1

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound treatment has been demonstrated to inhibit this pathway, leading to decreased phosphorylation of Akt and downstream targets, thereby promoting apoptosis.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation Apoptosis Apoptosis pAkt->Apoptosis inhibits CellSurvival Cell Survival pAkt->CellSurvival

Caption: this compound inhibits the PI3K/Akt signaling pathway.

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway plays a crucial role in cytokine-mediated cell proliferation and survival. Aberrant activation of this pathway is common in many cancers. This compound has been suggested to interfere with this pathway, leading to a reduction in the phosphorylation and activation of STAT proteins.

JAK_STAT_Pathway This compound This compound JAK JAK This compound->JAK inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT->GeneTranscription

Caption: this compound interferes with the JAK/STAT signaling pathway.

Experimental Protocols

Detailed methodologies for key flow cytometry-based experiments are provided below.

Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Flow Cytometry Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Resuspend Resuspend in Annexin V Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

    • Gate on the cell population based on forward and side scatter to exclude debris.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (often considered late apoptotic)

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

CellCycle_Workflow cluster_0 Cell Preparation cluster_1 Fixation & Staining cluster_2 Flow Cytometry Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Fix Fix in ice-cold 70% Ethanol Harvest->Fix Wash Wash with PBS Fix->Wash Stain Stain with PI/RNase Solution Wash->Stain Incubate Incubate (30 min, RT, dark) Stain->Incubate Acquire Acquire on Flow Cytometer Incubate->Acquire Analyze Analyze Data (DNA content) Acquire->Analyze

Caption: Workflow for cell cycle analysis using PI staining.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Cell Harvesting: Harvest and wash the cells as described in step 3 of the apoptosis protocol.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI/RNase staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate for acquisition to ensure accurate DNA content measurement.

    • Gate on the single-cell population to exclude doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity and use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Workflow:

MMP_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Flow Cytometry Seed Seed Cells Treat Treat with this compound Seed->Treat Harvest Harvest & Wash Cells Treat->Harvest Resuspend Resuspend in Culture Medium Harvest->Resuspend Stain Add JC-1 Staining Solution Resuspend->Stain Incubate Incubate (15-30 min, 37°C, dark) Stain->Incubate Wash Wash with PBS Incubate->Wash Acquire Acquire on Flow Cytometer Wash->Acquire Analyze Analyze Red vs. Green Fluorescence Acquire->Analyze

Caption: Workflow for mitochondrial membrane potential assay using JC-1.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. A positive control for mitochondrial depolarization (e.g., CCCP) should be included.

  • Cell Harvesting: Harvest and wash the cells as described in step 3 of the apoptosis protocol.

  • Staining:

    • Resuspend the cell pellet in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

    • Add JC-1 staining solution to a final concentration of 2 µM.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Centrifuge the cells at 400 x g for 5 minutes.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cells in PBS for analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

    • For healthy cells, a high red/green fluorescence ratio is expected.

    • For apoptotic cells, a decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

    • Quantify the percentage of cells with low red fluorescence (depolarized mitochondria).

Troubleshooting & Optimization

Uvaol not dissolving in DMSO solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Uvaol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its dissolution in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a pentacyclic triterpenoid compound naturally found in various plants, such as in the leaves and fruits of olives (Olea europaea)[1][2]. It is recognized for its potential antioxidant, anti-inflammatory, and antimicrobial properties[1].

PropertyValueReference
CAS Number 545-46-0[1][3]
Molecular Formula C₃₀H₅₀O₂[1][3]
Molecular Weight 442.72 g/mol [3]
Appearance White to off-white solid[4]
Storage Store powder at -20°C for long-term stability.[4]

Q2: In which solvents is this compound soluble?

This compound is soluble in several organic solvents but is practically insoluble in water[5][6]. Its solubility can be influenced by solvent purity, temperature, and the presence of moisture[6]. Below is a summary of its solubility in common laboratory solvents.

SolventSolubilitySource
DMSO ~3 mg/mL (6.77 mM)[5][6]
Chloroform ~5 mg/mL[2]
Ethanol Slightly soluble[2]
Water Insoluble[5][6]

Q3: Which signaling pathways are known to be modulated by this compound?

This compound has been shown to influence key cellular signaling pathways, which are critical to its biological activity. Notably, it has been reported to modulate the AKT/PI3K pathway , often leading to the induction of apoptosis and cell cycle arrest in cancer cells[7][8][9]. Additionally, this compound is involved in the p38-MAPK signaling pathway , which plays a role in its anti-inflammatory effects and its influence on cell migration[10].

Troubleshooting Guide: this compound Dissolution in DMSO

Difficulty in dissolving this compound in DMSO is a common issue that can often be resolved with careful attention to materials and technique.

Problem: this compound powder is not dissolving or is forming a precipitate in the DMSO solution.

Potential CauseRecommended Solution
1. Presence of water in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air[11]. Even small amounts of water can significantly decrease the solubility of hydrophobic compounds like this compound. Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. Once opened, store the DMSO in a tightly sealed container in a dry environment, such as a desiccator.
2. Sub-optimal dissolution conditions: This compound may require energy to fully dissolve, especially at higher concentrations. Solution: After adding this compound to DMSO, gently warm the solution to 37-60°C and vortex or sonicate the mixture until the solid is completely dissolved. Be cautious not to overheat, as this could degrade the compound.
3. Compound Aggregation: Hydrophobic molecules can sometimes self-aggregate in solution, which may appear as insolubility. While not definitively reported for this compound, it is a possibility. Solution: Prepare a more dilute stock solution initially. You can also try the warming and sonication steps mentioned above to break up potential aggregates.
4. Purity of this compound: Impurities in the this compound powder can affect its solubility. Solution: Ensure you are using a high-purity grade of this compound. Refer to the Certificate of Analysis (CoA) provided by the supplier.
5. Incorrect Storage of this compound: Improper storage can lead to degradation of the compound. Solution: Always store solid this compound at -20°C in a tightly sealed container.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a standardized method for preparing a this compound stock solution for use in cell-based assays.

Materials:

  • This compound powder (M.W. 442.72 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Preparation: Work in a clean, dry environment to minimize moisture contamination. Allow the this compound powder and DMSO to come to room temperature before opening their containers.

  • Weighing: Weigh out 4.43 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Heating and Sonication (if necessary): If the this compound does not completely dissolve, warm the solution to 37°C for 5-10 minutes, vortexing intermittently. Alternatively, place the vial in a sonicator bath for 5-10 minutes.

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. A stock solution in DMSO should be stable for at least one year when stored at -80°C[6].

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

Uvaol_Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization & Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex check Completely Dissolved? vortex->check heat_sonicate Warm to 37°C and/or Sonicate check->heat_sonicate No sterilize Filter Sterilize (Optional) check->sterilize Yes heat_sonicate->vortex aliquot Aliquot sterilize->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Experimental workflow for preparing a this compound stock solution.

Uvaol_Signaling_Pathways cluster_pi3k AKT/PI3K Pathway cluster_mapk p38-MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits p38MAPK p38 MAPK This compound->p38MAPK Modulates AKT AKT PI3K->AKT Apoptosis ↑ Apoptosis AKT->Apoptosis CellCycleArrest ↑ G0/G1 Arrest AKT->CellCycleArrest Inflammation ↓ Inflammation p38MAPK->Inflammation CellMigration ↓ Cell Migration p38MAPK->CellMigration

Caption: Simplified diagram of signaling pathways modulated by this compound.

References

Optimizing Uvaol Dosage for In Vivo Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing uvaol in in vivo studies, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage for this compound in a mouse model?

A1: The optimal dosage of this compound is dependent on the animal model, the route of administration, and the disease being studied. Based on available literature, here are some starting points:

  • Topical Administration (Wound Healing): In a mouse model of cutaneous wound healing, topical application of 0.1% and 1% this compound solutions has been shown to be effective.[1]

  • Systemic Administration (Anti-inflammatory): For studies investigating the anti-inflammatory effects of this compound in a mouse model of acute lung injury, doses of 5 and 10 mg/kg have been used, although the specific route of administration should be confirmed from the primary literature.

It is crucial to perform dose-response studies to determine the optimal therapeutic dose for your specific experimental conditions while minimizing potential toxicity.

Q2: How should I prepare a this compound solution for in vivo administration?

A2: this compound is a lipophilic compound with poor water solubility. Therefore, a suitable vehicle is required for its administration. The choice of vehicle will depend on the route of administration.

  • Topical: For topical applications, this compound can be incorporated into a suitable cream, ointment, or gel base.

  • Oral (Gavage): For oral administration, this compound can be suspended in a vehicle such as corn oil or formulated with solubilizing agents like a mixture of DMSO and polyethylene glycol (PEG).

  • Intraperitoneal (IP) and Intravenous (IV): For injectable routes, it is critical to use a sterile and biocompatible vehicle. A common approach is to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of the organic solvent should be kept low to avoid toxicity.

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to modulate several signaling pathways, which vary depending on the cell type and context. Key pathways identified include:

  • PKA and p38-MAPK pathways: These pathways are involved in the pro-migratory effects of this compound in endothelial cells during wound healing.[1]

  • AKT/PI3K signaling pathway: Down-regulation of this pathway by this compound has been observed in human hepatocarcinoma HepG2 cells, contributing to its anti-proliferative and pro-apoptotic effects.

Troubleshooting Guides

Issue 1: Poor Bioavailability of this compound in Oral Administration Studies

  • Symptom: Low or undetectable levels of this compound in plasma or target tissues after oral gavage.

  • Possible Cause: this compound's hydrophobic nature leads to poor absorption from the gastrointestinal tract.

  • Troubleshooting Steps:

    • Optimize Vehicle Formulation:

      • Oil-based vehicles: Formulating this compound in an oil-based carrier, such as olive oil or corn oil, can enhance its absorption.

      • Co-solvents and Surfactants: Employing a co-solvent system (e.g., DMSO, PEG 400) or adding a surfactant can improve the solubility of this compound in the gavage vehicle. A thorough literature search for similar compounds is recommended to identify suitable and safe excipients.

    • Particle Size Reduction: If using a suspension, reducing the particle size of the this compound powder through techniques like micronization can increase the surface area for dissolution and potentially improve absorption.

    • Consider Alternative Routes: If oral bioavailability remains a significant hurdle, consider alternative administration routes such as intraperitoneal or intravenous injection, if appropriate for the study's objectives.

Issue 2: Precipitation of this compound Upon Dilution for Injection

  • Symptom: The this compound solution becomes cloudy or forms visible precipitates when the initial stock solution (e.g., in DMSO) is diluted with an aqueous vehicle (e.g., saline).

  • Possible Cause: The concentration of the organic solvent (DMSO) is too low in the final injection volume to keep the hydrophobic this compound in solution.

  • Troubleshooting Steps:

    • Optimize the Co-solvent Ratio: Determine the minimum percentage of the organic solvent required to maintain this compound solubility at the desired final concentration. This should be balanced with the maximum tolerable concentration of the solvent for the animal model.

    • Use of Solubilizing Agents: Incorporate non-toxic, injectable solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or specific surfactants (e.g., Polysorbate 80) into the aqueous vehicle. These can form complexes with this compound, increasing its aqueous solubility.

    • Sonication: Gently sonicate the solution during and after dilution to aid in the dissolution of any small precipitates that may have formed.

    • Preparation Just Before Use: Prepare the final injection solution immediately before administration to minimize the time for potential precipitation.

Issue 3: Adverse Reactions or Toxicity in Dosed Animals

  • Symptom: Animals exhibit signs of distress, weight loss, or other adverse effects after this compound administration.

  • Possible Cause:

    • The dose of this compound is too high.

    • The vehicle itself is causing toxicity.

    • The route of administration is leading to localized irritation or systemic toxicity.

  • Troubleshooting Steps:

    • Conduct a Dose-Ranging Study: Perform a pilot study with a range of this compound doses to determine the maximum tolerated dose (MTD).

    • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish the effects of this compound from those of the formulation components.

    • Refine the Vehicle: If the vehicle is suspected to be the cause, explore alternative, less toxic vehicles. For example, ensure the final concentration of DMSO in an injection is as low as possible.

    • Monitor Animals Closely: Regularly monitor the health and well-being of the animals, including daily body weight measurements and clinical observations.

Quantitative Data Summary

Study Type Animal Model Route of Administration Dosage Vehicle Reference
Wound HealingMouseTopical0.1% and 1% solutionNot specified in abstract[1]
Acute Lung InjuryMouseSystemic (likely IP or IV)5 and 10 mg/kgNot specified in abstract

Detailed Experimental Protocols

Protocol 1: Topical Administration of this compound for a Mouse Cutaneous Wound Healing Model (General Protocol)

  • Preparation of this compound Formulation:

    • Prepare 0.1% and 1% (w/v) solutions of this compound in a suitable, sterile vehicle (e.g., a dermatologically acceptable cream base or a simple solvent mixture that is non-irritating to the skin).

    • Ensure the formulation is homogenous.

  • Animal Model:

    • Use an established cutaneous wound healing model in mice (e.g., full-thickness excisional wound).

    • Anesthetize the mouse according to approved institutional protocols.

    • Create a standardized wound on the dorsal side of the mouse.

  • Dosing:

    • Apply a defined volume (e.g., 50 µL) of the this compound formulation or the vehicle control directly to the wound bed.

    • Administer the treatment daily or as determined by the study design.

  • Assessment:

    • Monitor wound closure rates by measuring the wound area at regular intervals.

    • At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E staining to assess re-epithelialization and inflammation) and/or biochemical assays (e.g., to measure collagen deposition).

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice (General Protocol)

  • Preparation of this compound Injection Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a high concentration.

    • On the day of injection, dilute the stock solution with a sterile, injectable vehicle (e.g., saline or PBS) to the final desired concentration.

    • The final concentration of the organic solvent should be minimized (typically <10% v/v, and ideally lower). The solution should be clear and free of precipitates.

  • Animal Handling and Injection:

    • Weigh the mouse to calculate the correct injection volume.

    • Restrain the mouse securely.

    • Locate the injection site in the lower right or left abdominal quadrant.

    • Insert a sterile needle (e.g., 25-27 gauge) at a 10-20 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound solution slowly.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health throughout the study.

Visualizations

Uvaol_Signaling_Wound_Healing This compound This compound EndothelialCell Endothelial Cell This compound->EndothelialCell Acts on PKA PKA EndothelialCell->PKA p38_MAPK p38-MAPK EndothelialCell->p38_MAPK Migration Cell Migration PKA->Migration p38_MAPK->Migration Angiogenesis Angiogenesis Migration->Angiogenesis

Caption: this compound's signaling pathway in endothelial cell migration.

Uvaol_In_Vivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_assess Assessment Formulation This compound Formulation (Vehicle Selection) DoseCalc Dose Calculation Formulation->DoseCalc Oral Oral Gavage DoseCalc->Oral IP Intraperitoneal DoseCalc->IP IV Intravenous DoseCalc->IV Topical Topical DoseCalc->Topical Observation Clinical Observation Oral->Observation IP->Observation IV->Observation Topical->Observation TissueCollection Tissue Collection Observation->TissueCollection Analysis Histological/Biochemical Analysis TissueCollection->Analysis

Caption: General workflow for in vivo studies with this compound.

References

Troubleshooting Uvaol Cytotoxicity in Primary Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing challenges encountered when assessing the cytotoxicity of Uvaol in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity in primary cells a concern?

This compound is a natural pentacyclic triterpene found in sources like olives and virgin olive oil.[1] It is investigated for various pharmacological properties, including anti-inflammatory and anti-cancer effects.[2] While it has shown selective cytotoxicity towards some cancer cell lines, its effect on primary cells is a critical consideration during preclinical drug development to ensure target specificity and minimize off-target toxicity.

Q2: At what concentrations does this compound typically show cytotoxicity?

This compound's cytotoxic effect is cell-type dependent. For instance, in human hepatocarcinoma (HepG2) cells, it exhibits a dose- and time-dependent cytotoxic effect. In contrast, studies on primary-like human fibroblasts and endothelial cells have shown no significant cytotoxicity at concentrations up to 100 µM for 24 hours.[1]

Q3: I am observing unexpected cytotoxicity in my primary cell cultures treated with this compound. What are the possible causes?

Unexpected cytotoxicity can stem from several factors:

  • Compound Solubility: this compound is soluble in DMSO but insoluble in water.[3] Improper dissolution or precipitation in the culture medium can lead to inconsistent cell exposure and apparent cytotoxicity.

  • Contamination: Microbial contamination (bacteria, fungi, mycoplasma) in cell cultures can cause cell death, which might be mistakenly attributed to the compound.[4][5]

  • High DMSO Concentration: Using a high final concentration of DMSO to dissolve this compound can be toxic to primary cells. It is crucial to keep the final DMSO concentration in the culture medium at a non-toxic level (typically below 0.5%).

  • Compound Instability: Natural compounds can be unstable in cell culture media, degrading into byproducts that may be more toxic than the parent compound.[6][7]

  • Primary Cell Health: The health and passage number of primary cells can significantly impact their sensitivity to external stimuli. Unhealthy or high-passage cells may be more susceptible to stress.

Q4: My cytotoxicity assay results with this compound are inconsistent. How can I improve reproducibility?

Inconsistent results in cytotoxicity assays are a common challenge.[1][8][9] To improve reproducibility:

  • Ensure Homogeneous Compound Distribution: After adding this compound stock solution to the culture medium, mix thoroughly before adding it to the cells to ensure a uniform concentration in each well.

  • Standardize Cell Seeding: Uneven cell seeding can lead to variability in results. Ensure a single-cell suspension and mix the cell suspension between plating wells.[1]

  • Control for Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. It is recommended to fill the outer wells with sterile PBS or medium without cells and use the inner wells for the experiment.

  • Use Appropriate Controls: Include untreated controls, vehicle controls (cells treated with the same concentration of DMSO used to dissolve this compound), and positive controls (a known cytotoxic agent).

  • Pipetting Accuracy: Inaccurate pipetting can introduce significant errors. Calibrate pipettes regularly and use appropriate pipetting techniques.[10]

Troubleshooting Guides

Issue 1: Unexpected Cell Death in this compound-Treated and Control Wells
Possible Cause Troubleshooting Steps
Microbial Contamination Visual Inspection: Check cultures for turbidity, color change in the medium, or visible microorganisms under a microscope.[4] Action: If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. Review and reinforce aseptic techniques.[11]
Reagent Contamination Check Reagents: Test individual components of the culture medium (e.g., serum, supplements) for contamination.[4][12] Action: Use fresh, sterile reagents. Aliquot reagents to minimize the risk of contaminating the entire stock.
Incubator Issues Verify Incubator Conditions: Check CO2 levels, temperature, and humidity. Fluctuations can stress cells and lead to cell death.[13] Action: Calibrate and maintain the incubator according to the manufacturer's instructions.
Issue 2: High Variability Between Replicate Wells in Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Uneven Cell Plating Review Seeding Protocol: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension frequently during plating to prevent settling.[1] Action: Use a hemocytometer or automated cell counter to ensure accurate cell counts for each experiment.[14]
Inconsistent Compound Concentration Check Dilution and Mixing: Ensure accurate serial dilutions of the this compound stock. Vortex the stock solution and the final diluted medium thoroughly before adding to the wells. Action: Prepare a master mix of the treatment medium for all replicate wells to ensure consistency.[2]
Edge Effect in Microplates Plate Layout: Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. Action: Design the plate layout to minimize variability, for example, by randomizing the position of different treatment groups.
Issue 3: Discrepancy Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Different Assay Principles Understand the Assay: Different assays measure different cellular parameters. For example, MTT measures metabolic activity, while LDH measures membrane integrity. A compound might affect one parameter but not another. Action: Use multiple assays that measure different aspects of cell health (e.g., metabolism, membrane integrity, apoptosis) to get a comprehensive picture of this compound's effect.
Assay Interference Test for Interference: this compound, as a natural compound, may interfere with the assay components. For example, it might directly react with the MTT reagent or have intrinsic fluorescence that interferes with fluorescent assays. Action: Run appropriate controls, including cell-free wells with the compound and the assay reagent, to check for any direct interference.

Quantitative Data Summary

The following table summarizes the reported cytotoxic effects of this compound on different cell lines.

Cell LineCell TypeAssayExposure TimeIC50 ValueCytotoxicity Observed
HepG2 Human HepatocarcinomaMTT24 h25.2 µg/mL (57 µM)Yes
48 h21.7 µg/mL (49 µM)Yes
72 h19.9 µg/mL (45 µM)Yes
WRL68 Human Liver (non-cancerous)MTT24 h54.3 µg/mL (123 µM)Yes
48 h23.5 µg/mL (53 µM)Yes
72 h21.3 µg/mL (48 µM)Yes
Fibroblasts Primary-like HumanMTT24 hNot ApplicableNo cytotoxicity up to 100 µM[1]
Endothelial Cells Primary-like HumanMTT24 hNot ApplicableNo cytotoxicity up to 100 µM[1]

Data for HepG2 and WRL68 cells are adapted from Bonel-Pérez et al., 2020.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Primary cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include untreated and vehicle (DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Treated cell culture supernatants

  • 96-well plates

  • Microplate reader

Procedure:

  • Collect Supernatant: After treating the cells with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant from each well.

  • Assay Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[15]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (typically 490 nm).[14]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Treated cells

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound, harvest the cells (including any floating cells in the medium). For adherent cells, use a gentle dissociation agent like TrypLE™ or Accutase® to minimize membrane damage.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[4][16]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Visualizations

Experimental_Workflow General Cytotoxicity Experimental Workflow A 1. Seed Primary Cells in 96-well plate B 2. Allow cells to adhere (Overnight) A->B C 3. Treat cells with This compound dilutions B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Perform Cytotoxicity Assay D->E F MTT Assay (Metabolic Activity) E->F Option 1 G LDH Assay (Membrane Integrity) E->G Option 2 H Annexin V/PI (Apoptosis) E->H Option 3 I 6. Data Analysis (e.g., IC50 calculation) F->I G->I H->I

Caption: A generalized workflow for assessing this compound cytotoxicity.

Uvaol_Signaling_Pathways Known Signaling Pathways Modulated by this compound cluster_0 Cell Survival & Proliferation cluster_1 Apoptosis PI3K PI3K AKT AKT PI3K->AKT Bax Bax (Pro-apoptotic) Apoptosis Apoptosis Bax->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Apoptosis This compound This compound This compound->PI3K Down-regulates This compound->Bax Increases expression This compound->Bcl2 Decreases expression Troubleshooting_Logic Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Q1 Is there cell death in control wells? Start->Q1 A1 Check for contamination (Microbial, Reagent) Q1->A1 Yes Q2 Is there high variability between replicates? Q1->Q2 No End Refined Experiment A1->End A2 Review cell seeding & compound prep Q2->A2 Yes Q3 Are results inconsistent between different assays? Q2->Q3 No A2->End A3 Consider assay principle & potential interference Q3->A3 Yes Q3->End No A3->End

References

Technical Support Center: Enhancing Uvaol Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Uvaol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound?

A1: The primary challenge in the oral delivery of this compound, a pentacyclic triterpene, is its poor aqueous solubility. This low solubility limits its dissolution in the gastrointestinal fluids, leading to low absorption and consequently, poor oral bioavailability. Like many other triterpenoids, this compound's lipophilic nature contributes to this issue.

Q2: Which formulation strategies are most promising for enhancing this compound's oral bioavailability?

A2: Several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound. The most investigated and promising approaches include:

  • Nanoparticles: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby enhancing its dissolution rate. Polymeric nanoparticles are a common choice.

  • Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For this compound, its lipophilic nature allows for incorporation within the lipid bilayer.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing this compound in a hydrophilic polymer matrix in an amorphous state. This prevents crystallization and maintains the drug in a higher energy state, which improves its solubility and dissolution rate.

Q3: What are the key pharmacokinetic parameters to assess when evaluating new this compound formulations?

A3: When assessing the in vivo performance of new this compound formulations, the key pharmacokinetic parameters to measure are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the blood.

  • Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): The total drug exposure over time. An increase in AUC is a primary indicator of enhanced bioavailability.

Troubleshooting Guides

Nanoparticle Formulation
Issue Potential Cause(s) Troubleshooting Steps
Low Encapsulation Efficiency - Poor affinity of this compound for the nanoparticle core material.- Drug leakage during the formulation process.- Inappropriate solvent/antisolvent selection.- Screen different polymers to find one with better compatibility with this compound.- Optimize the stirring speed and temperature during formulation.- Experiment with different solvent systems to improve drug entrapment.
Particle Aggregation - Insufficient surface charge (low zeta potential).- Inadequate stabilization by surfactants or polymers.- Adjust the pH of the formulation to increase surface charge.- Increase the concentration of the stabilizing agent.- Use a combination of steric and electrostatic stabilizers.
Inconsistent Particle Size - Non-uniform mixing during preparation.- Issues with the homogenization or sonication process.- Ensure homogenous mixing of all components before nanoparticle formation.- Optimize the parameters of your size reduction equipment (e.g., sonication time and power).
Liposome Formulation
Issue Potential Cause(s) Troubleshooting Steps
Low Drug Loading - Limited solubility of this compound in the lipid bilayer.- Suboptimal drug-to-lipid ratio.- Experiment with different lipid compositions (e.g., varying chain lengths or saturation).- Optimize the drug-to-lipid ratio during preparation.- Consider using a co-solvent to improve this compound's solubility in the organic phase.
Liposome Instability (e.g., aggregation, fusion) - Inappropriate lipid composition.- Low surface charge.- Incorporate cholesterol into the lipid bilayer to increase rigidity.- Add charged lipids (e.g., phosphatidylglycerol) to increase electrostatic repulsion.- For oral delivery, consider coating liposomes with polymers like chitosan to protect them in the GI tract.
Premature Drug Leakage - High fluidity of the lipid bilayer.- Degradation of liposomes in the gastrointestinal tract.- Use lipids with higher phase transition temperatures.- Incorporate PEGylated lipids to create a protective hydrophilic layer.- As mentioned above, enteric coatings can prevent degradation in the stomach.
Amorphous Solid Dispersion (ASD) Formulation
Issue Potential Cause(s) Troubleshooting Steps
Drug Crystallization During Storage - The amorphous state is thermodynamically unstable.- Insufficient amount or inappropriate type of polymer.- High humidity and temperature during storage.- Increase the drug-to-polymer ratio to ensure adequate stabilization.- Select a polymer with a high glass transition temperature (Tg).- Store the ASD in a tightly sealed container with a desiccant at a controlled temperature.
Phase Separation - Poor miscibility between this compound and the polymer.- Screen for polymers that have good miscibility with this compound using techniques like differential scanning calorimetry (DSC).- Consider using a combination of polymers to improve miscibility.
Poor Dissolution Performance - The polymer does not dissolve quickly enough.- The drug precipitates out of the supersaturated solution.- Use a more hydrophilic polymer.- Incorporate a precipitation inhibitor into the formulation.

Quantitative Data Summary

Since specific pharmacokinetic data for orally administered this compound formulations are limited in publicly available literature, the following table presents data for Ursolic Acid, a structurally similar pentacyclic triterpenoid, to provide a comparative reference for the potential improvements achievable with advanced formulation strategies.

FormulationDrugCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability Increase
Pure Drug Suspension Ursolic Acid15.6 ± 3.20.545.8 ± 9.71-fold (Reference)
Amorphous Solid Dispersion Ursolic Acid125.4 ± 21.31.0870.2 ± 156.619.0-fold[1][2]

Note: This data is for Ursolic Acid and should be considered as an indicator of the potential for bioavailability enhancement of this compound through similar formulation techniques.

Experimental Protocols

Preparation of this compound-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)

Objective: To prepare this compound-loaded polymeric nanoparticles to enhance oral bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare a solution of PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing: Wash the collected nanoparticles with deionized water to remove any residual PVA and unencapsulated this compound.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for long-term storage and characterization.

Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

Objective: To encapsulate this compound into liposomes for improved oral delivery.

Materials:

  • This compound

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform and Methanol mixture (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.

  • Solvent Removal: Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Purification: Remove unencapsulated this compound by centrifugation or dialysis.

Preparation of this compound Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Ethanol

Procedure:

  • Dissolution: Dissolve both this compound and PVP K30 in ethanol in a specific ratio.

  • Solvent Evaporation: Evaporate the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then pass it through a sieve to obtain a uniform particle size.

  • Storage: Store the resulting powder in a desiccator to prevent moisture absorption and recrystallization.

Visualizations

Uvaol_Bioavailability_Workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_invivo In Vivo Evaluation Nanoparticles Nanoparticles Particle Size & Zeta Potential Particle Size & Zeta Potential Nanoparticles->Particle Size & Zeta Potential Liposomes Liposomes Encapsulation Efficiency Encapsulation Efficiency Liposomes->Encapsulation Efficiency Solid Dispersions Solid Dispersions In Vitro Dissolution In Vitro Dissolution Solid Dispersions->In Vitro Dissolution Oral Administration to Animal Model Oral Administration to Animal Model Particle Size & Zeta Potential->Oral Administration to Animal Model Encapsulation Efficiency->Oral Administration to Animal Model In Vitro Dissolution->Oral Administration to Animal Model Pharmacokinetic Analysis (Cmax, Tmax, AUC) Pharmacokinetic Analysis (Cmax, Tmax, AUC) Oral Administration to Animal Model->Pharmacokinetic Analysis (Cmax, Tmax, AUC) Improved Bioavailability Improved Bioavailability Pharmacokinetic Analysis (Cmax, Tmax, AUC)->Improved Bioavailability This compound (Poorly Soluble) This compound (Poorly Soluble) This compound (Poorly Soluble)->Nanoparticles This compound (Poorly Soluble)->Liposomes This compound (Poorly Soluble)->Solid Dispersions

Caption: Experimental workflow for improving this compound's oral bioavailability.

Uvaol_Signaling_Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Activates AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival Apoptosis Apoptosis MAPK->Apoptosis Tumor Growth Tumor Growth Cell Survival->Tumor Growth Tumor Suppression Tumor Suppression Apoptosis->Tumor Suppression

Caption: Simplified signaling pathways modulated by this compound.

References

Uvaol stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Uvaol in long-term storage. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years.[1] While this compound powder can be shipped at room temperature and is stable for at least one month at normal temperatures, consistent storage at -20°C is recommended to ensure maximal shelf-life and prevent degradation.

Q2: My this compound solution has developed a precipitate. What could be the cause and how can I resolve it?

A2: Precipitation of this compound from a solution is a common issue, primarily due to its low aqueous solubility.[2][3][4] Several factors can contribute to this:

  • Solvent Choice: this compound has limited solubility in many common solvents. If the concentration in your stock solution exceeds its solubility limit, precipitation can occur.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of this compound, leading to precipitation.

  • Dilution into Aqueous Media: When a concentrated organic stock solution of this compound is diluted into an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the hydrophobic this compound to precipitate out of the solution.

Troubleshooting Steps:

  • Gentle Warming and Sonication: Try gently warming the solution in a water bath and sonicating it to redissolve the precipitate.

  • Solvent System Modification: For stock solutions, consider using a solvent system with a higher solubilizing capacity for pentacyclic triterpenes, such as a mixture of an organic solvent, a co-solvent, and a solubilizer.[5]

  • Serial Dilution: When diluting into aqueous media, perform serial dilutions in a co-solvent that is miscible with water (e.g., DMSO) before the final dilution into the aqueous phase. This gradual change in polarity can help prevent precipitation.

  • Use of Pluronic F-68: Incorporating a small amount of Pluronic F-68 (a non-ionic surfactant) in the final aqueous solution can help to maintain the solubility of hydrophobic compounds.

Q3: I am observing a change in the color of my this compound solution over time. What does this indicate?

A3: A color change in your this compound solution may be an indication of degradation, particularly oxidative degradation. Triterpenoids can be susceptible to oxidation, which can lead to the formation of chromophoric degradation products. It is recommended to perform an analytical assessment (e.g., HPLC-UV/Vis) to check the purity of the solution and compare it to a freshly prepared standard. To minimize oxidation, store solutions in amber vials, under an inert atmosphere (e.g., argon or nitrogen), and at the recommended low temperatures.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Possible Cause: Degradation of this compound in the working solution. This compound in solution, especially at low concentrations in aqueous media, may have limited stability.

Troubleshooting Workflow:

G A Inconsistent Assay Results B Prepare fresh this compound working solutions immediately before each experiment. A->B F Problem Resolved? B->F C Assess stability of this compound in your specific assay medium. D Run a time-course experiment to determine the window of stability. C->D E Consider using a stabilizing agent (e.g., antioxidant) if degradation is rapid. D->E H Further investigation needed. E->H F->C No G Continue with fresh solutions. F->G Yes

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of New Peaks in HPLC Chromatogram

Possible Cause: This is a strong indication of this compound degradation. The new peaks likely represent degradation products.

Troubleshooting Workflow:

G A New peaks observed in HPLC. B Review storage conditions of the sample (temperature, light exposure). A->B C Perform forced degradation study to identify potential degradation products. B->C D Characterize new peaks using LC-MS to determine their mass. C->D E Compare retention times and mass of new peaks with forced degradation samples. D->E F Identified Degradation Pathway? E->F G Implement preventative measures (e.g., protect from light, use antioxidants). F->G Yes H Further structural elucidation needed (e.g., NMR). F->H No

Caption: Troubleshooting workflow for the appearance of new peaks in HPLC.

Data on this compound Stability and Solubility

Table 1: this compound Stability in Different Conditions

ConditionSolvent/MatrixTemperatureDurationStabilityReference
Solid--20°C≥ 4 yearsStable[1]
Solid-Room Temperature1 monthStableSelleck Chemicals Datasheet
SolutionMobile Phase (Water:Acetonitrile, 37:63 v/v)Room Temperature12 hoursStableResearchGate Publication
SolutionMobile Phase (Water:Acetonitrile, 37:63 v/v)4°C10 daysStableResearchGate Publication

Table 2: Solubility of this compound and Structurally Similar Triterpenoids

CompoundSolventSolubilityReference
This compoundChloroform5 mg/mL[1]
This compoundEthanolSlightly soluble[1]
This compoundCMC-Na≥5 mg/ml (as a suspension)Selleck Chemicals Datasheet
Betulinic AcidPyridine, Acetic AcidHighly soluble[2]
Betulinic AcidMethanol, Ethanol, Chloroform, EtherLimited solubility[2]
Betulinic AcidWater, Petroleum ether, DMSO, BenzeneLow solubility[2]
Oleanolic AcidWater1.748 µg/L[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Dissolve the stressed powder in methanol to a final concentration of 1 mg/mL.

  • Photolytic Degradation: Expose the solid this compound powder to direct sunlight for 48 hours. Dissolve the stressed powder in methanol to a final concentration of 1 mg/mL.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is intended to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 89:11, v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare samples from the forced degradation study and unstressed this compound at a concentration of approximately 100 µg/mL in the mobile phase.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

Visualizations

This compound's Anti-inflammatory Signaling Pathway

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK activates This compound This compound pERK p-ERK This compound->pERK inhibits ERK->pERK STAT3 STAT3 pERK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pSTAT3->ProInflammatory_Cytokines induces transcription G cluster_1 GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K activates This compound This compound pAKT p-AKT This compound->pAKT inhibits AKT AKT PI3K->AKT activates AKT->pAKT CellSurvival Cell Survival & Proliferation pAKT->CellSurvival promotes Bcl2 Bcl-2 (anti-apoptotic) pAKT->Bcl2 activates Bax Bax (pro-apoptotic) pAKT->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

References

Technical Support Center: Overcoming Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to autofluorescence in imaging experiments, with a specific focus on contexts that may involve the pentacyclic triterpene, Uvaol.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in imaging?

A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This phenomenon can be a significant problem in fluorescence microscopy as it can mask the specific signal from the fluorescent probes used to label your target of interest, leading to a low signal-to-noise ratio and making it difficult to interpret the results accurately.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and lipofuscin, as well as fixatives like formaldehyde and glutaraldehyde.[1][2]

Q2: Does this compound itself cause significant autofluorescence?

A2: this compound is a pentacyclic triterpene.[3] Triterpenoids generally lack the necessary chemical structures (chromophores) to exhibit strong fluorescence. While some related compounds show some UV absorbance at very low wavelengths, this is typically outside the range used for standard fluorescence microscopy. Therefore, significant intrinsic autofluorescence from this compound itself is not expected to be a major issue in most imaging experiments. The autofluorescence observed in your experiments is more likely originating from the biological sample or the experimental procedures.

Q3: What are the primary sources of autofluorescence in cell or tissue imaging?

A3: The main sources of autofluorescence can be categorized as follows:

  • Endogenous Fluorophores: Many biological molecules naturally fluoresce. These include:

    • Structural proteins: Collagen and elastin are major sources, particularly in connective tissues, typically emitting in the blue-green region of the spectrum.[1]

    • Metabolic cofactors: NADH and flavins are key components of cellular metabolism and exhibit broad fluorescence in the blue and green channels.

    • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and are a prominent source of broad-spectrum autofluorescence.

    • Red blood cells: The heme group in hemoglobin can cause autofluorescence.[4]

  • Fixation-Induced Autofluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[5] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[5]

  • Culture Media and Reagents: Some components in cell culture media, such as phenol red and riboflavin, can contribute to background fluorescence.

Troubleshooting Guides

This section provides structured guidance to help you identify and resolve common issues with autofluorescence in your imaging experiments.

Issue 1: High background fluorescence obscuring the signal of my fluorescently labeled target.

Possible Cause & Solution Workflow

start High Background Fluorescence check_unlabeled Image an unstained, untreated sample (autofluorescence control) start->check_unlabeled is_autofluorescence Is significant fluorescence observed? check_unlabeled->is_autofluorescence no_autofluorescence Background is likely from non-specific antibody binding or other reagent issues. Troubleshoot staining protocol. is_autofluorescence->no_autofluorescence No autofluorescence_present Autofluorescence is confirmed. is_autofluorescence->autofluorescence_present Yes spectral_approach Optimize spectral settings autofluorescence_present->spectral_approach chemical_approach Apply chemical quenching autofluorescence_present->chemical_approach photobleaching_approach Use photobleaching autofluorescence_present->photobleaching_approach computational_approach Employ computational correction autofluorescence_present->computational_approach spectral_solutions spectral_solutions spectral_approach->spectral_solutions Choose fluorophores with narrow emission spectra in the far-red or near-infrared range. Use narrow bandpass filters. chemical_solutions chemical_solutions chemical_approach->chemical_solutions Treat sample with Sodium Borohydride or Sudan Black B. (See Protocols) photobleaching_solutions photobleaching_solutions photobleaching_approach->photobleaching_solutions Expose the sample to intense light before imaging the target fluorophore. (See Protocols) computational_solutions computational_solutions computational_approach->computational_solutions Use spectral unmixing to separate the autofluorescence signal from the target signal. (See Protocols)

Caption: Troubleshooting workflow for high background fluorescence.

Issue 2: Autofluorescence is still present after trying a single mitigation technique.

It is often necessary to combine multiple strategies for effective autofluorescence reduction. The table below summarizes various techniques and their effectiveness.

MethodPrincipleEffectivenessConsiderations
Spectral Separation Choose fluorophores with excitation and emission spectra that do not overlap with the autofluorescence spectrum. Far-red and near-infrared dyes are often effective.[1][2]Highly effective if spectral windows are distinct.Requires appropriate filter sets and detectors. May limit the choice of fluorophores.
Sodium Borohydride A chemical reducing agent that converts aldehyde groups from fixation into non-fluorescent alcohol groups.[5]Effective for fixation-induced autofluorescence. Can reduce autofluorescence by 65-95% in some tissues.[6]Can have variable effects and may damage certain epitopes.[1] Must be freshly prepared.
Sudan Black B A lipophilic dye that is thought to quench autofluorescence from lipofuscin.[6]Very effective for reducing lipofuscin-based autofluorescence.Can introduce a dark precipitate and may quench the desired fluorescent signal if not used carefully.
Photobleaching Intentionally photobleaching the autofluorescent molecules with intense light before exciting the specific fluorophore.[7]Can be effective, especially for endogenous fluorophores.Time-consuming and may cause photodamage to the sample. The effectiveness depends on the photostability of the autofluorescent species versus the target fluorophore.
Spectral Unmixing A computational technique that separates the emission spectra of multiple fluorophores, including the autofluorescence spectrum.[7][8]Very powerful, especially for spectrally overlapping signals.Requires a spectral confocal microscope or flow cytometer and appropriate software. An unstained sample is needed to define the autofluorescence spectrum.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is adapted from established methods for reducing autofluorescence caused by aldehyde fixatives.[5]

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Fixed cells or tissue sections

Procedure:

  • Prepare a fresh 1 mg/mL solution of sodium borohydride in PBS or TBS. Caution: Sodium borohydride will fizz upon dissolution. Prepare immediately before use.

  • After the fixation and permeabilization steps of your standard immunofluorescence protocol, wash the samples twice with PBS.

  • Incubate the samples in the freshly prepared sodium borohydride solution.

    • For cultured cells on coverslips: Incubate for 2 x 4 minutes, replacing the solution once.[5]

    • For thin tissue sections (e.g., 7 µm): Incubate for 3 x 10 minutes, replacing the solution each time.[5]

  • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.

  • Proceed with the blocking step of your immunofluorescence protocol.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This protocol is effective for tissues with high lipofuscin content, such as the brain and pancreas.[6]

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • PBS

Procedure:

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter to remove any undissolved particles.

  • After completing your secondary antibody incubation and final washes in your immunofluorescence protocol, incubate the samples in the 0.1% SBB solution for 5-10 minutes at room temperature.

  • Wash the samples extensively with PBS or 70% ethanol to remove excess SBB stain.

  • Mount the samples with an aqueous mounting medium.

Protocol 3: Photobleaching of Autofluorescence

This is a general guideline, as the optimal conditions will depend on the specific sample and microscope setup.

Materials:

  • Fluorescence microscope with a high-intensity light source.

Procedure:

  • Mount your unstained sample on the microscope.

  • Using a broad-spectrum filter cube (e.g., DAPI, FITC, or TRITC), expose the sample to high-intensity light from your microscope's lamp (e.g., mercury or xenon arc lamp) for a period ranging from several minutes to an hour. The duration will need to be determined empirically.

  • Monitor the decrease in autofluorescence periodically.

  • Once the autofluorescence has been significantly reduced, proceed with your standard immunofluorescence staining protocol. Be aware that this pre-staining photobleaching may affect some antigens.

  • Alternatively, after staining, you can selectively photobleach the autofluorescence if its excitation spectrum is different from your fluorophore of interest.

Protocol 4: Spectral Unmixing for Autofluorescence Subtraction

This protocol provides a conceptual workflow for spectral unmixing. The specific steps will vary depending on the software of your spectral imaging system.

Requirements:

  • A confocal microscope or flow cytometer with spectral detection capabilities.

  • Software capable of linear unmixing.[9]

Procedure:

  • Acquire a Reference Spectrum for Autofluorescence:

    • Prepare an unstained sample that has been processed in the same way as your experimental samples (including fixation and any other treatments).

    • Image this sample using the same settings (laser power, gain, etc.) that you will use for your stained samples.

    • Use the software to define the emission spectrum of the autofluorescence from a representative region of interest. Save this as your "autofluorescence" reference spectrum.

  • Acquire Reference Spectra for Your Fluorophores:

    • For each fluorophore in your experiment, prepare a singly stained control sample.

    • Image each control sample to obtain the reference spectrum for that specific fluorophore.

  • Image Your Multi-labeled Sample:

    • Acquire a spectral image of your fully stained experimental sample.

  • Perform Spectral Unmixing:

    • In the software, open the spectral unmixing tool.

    • Load the reference spectra for your autofluorescence and all of your fluorophores.

    • Apply the unmixing algorithm to your experimental image. The software will calculate the contribution of each reference spectrum (including autofluorescence) to each pixel of your image, effectively separating the signals.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, which is relevant for researchers studying its biological effects.

This compound This compound PI3K PI3K This compound->PI3K inhibition AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 activation Bax Bax AKT->Bax inhibition Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: this compound's role in the PI3K/AKT signaling pathway.

This compound This compound MAPK_pathway MAPK Pathway This compound->MAPK_pathway modulation ERK12 ERK1/2 MAPK_pathway->ERK12 Cell_Proliferation Cell Proliferation & Migration ERK12->Cell_Proliferation

Caption: this compound's interaction with the MAPK signaling pathway.

References

Inconsistent results with Uvaol in repeated experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with uvaol, particularly the challenge of inconsistent results.

Troubleshooting Guides

Issue: Inconsistent Results in Repeated Experiments

One of the most common challenges researchers face with this compound is variability in experimental outcomes. This guide provides a systematic approach to identifying and mitigating the potential sources of this inconsistency.

Potential Cause 1: this compound Stock Solution and Handling

Inconsistencies can often be traced back to the preparation and storage of this compound. As a hydrophobic pentacyclic triterpene, its solubility and stability are critical for reproducible results.

Troubleshooting Steps:

  • Solvent Selection and Quality:

    • This compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents.[1][2]

    • Recommendation: Use fresh, anhydrous, research-grade DMSO.[2][3] Moisture in DMSO can reduce the solubility of hydrophobic compounds.[2] Keep the final DMSO concentration in your cell culture medium at or below 0.1% to avoid solvent-induced cytotoxicity.[4]

  • Stock Solution Preparation:

    • Ensure complete dissolution of the this compound powder. Sonication and gentle heating (to 60°C) can aid in dissolving this compound in DMSO or ethanol.[1]

    • Recommendation: Prepare a high-concentration stock solution (e.g., 1-10 mM in DMSO).

  • Storage and Stability:

    • This compound solutions can degrade over time, especially when exposed to light and repeated freeze-thaw cycles.

    • Recommendation: Aliquot the stock solution into single-use vials and store at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[5] Always protect the stock solution from light.[5]

Logical Relationship: this compound Preparation Workflow

A This compound Powder B Select High-Purity Solvent (e.g., Anhydrous DMSO) A->B C Dissolve Completely (Sonication/Gentle Heat) B->C D Prepare High-Concentration Stock C->D E Aliquot into Single-Use Vials D->E F Store at -80°C (long-term) or -20°C (short-term) Protect from Light E->F

Caption: Recommended workflow for preparing and storing this compound stock solutions.

Potential Cause 2: this compound Purity and Batch-to-Batch Variability

Troubleshooting Steps:

  • Supplier and Purity Verification:

    • Commercial this compound is available at purities greater than 95%.[8][9] Some suppliers offer purities as high as 99.85%.[3]

    • Recommendation: Whenever possible, purchase this compound from a reputable supplier that provides a certificate of analysis (CoA) with detailed purity information for each batch.

  • Managing Batch-to-Batch Variation:

    • If you observe a sudden change in experimental outcomes after starting a new batch of this compound, batch-to-batch variability is a likely culprit.

    • Recommendation: If feasible, purchase a larger quantity of a single batch to ensure consistency across a series of experiments. When switching to a new batch, perform a pilot experiment to confirm that you observe similar activity to the previous batch.

Potential Cause 3: Experimental Conditions and Assay-Specific Interferences

The specifics of your experimental setup can significantly impact the observed effects of this compound.

Troubleshooting Steps:

  • Cell Culture Conditions:

    • Ensure your cells are healthy, within a consistent passage number range, and seeded at a reproducible density.[9][10]

    • Recommendation: Follow established cell culture protocols for your specific cell line.[11][12]

  • Assay-Specific Interferences (MTT Assay):

    • This compound, as an antioxidant, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[5][13] This can lead to an overestimation of cell viability and mask cytotoxic effects.

    • Recommendation: Run a cell-free control containing your experimental concentrations of this compound, media, and MTT reagent. If you observe a color change, this indicates direct reduction of MTT by this compound. Consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay, which is not known to be affected by antioxidants.[5]

Experimental Workflow: Troubleshooting Inconsistent MTT Assay Results

A Inconsistent MTT Assay Results B Run Cell-Free Control (this compound + Media + MTT) A->B C Color Change Observed? B->C D YES: Direct MTT Reduction by this compound C->D Yes E NO: Investigate Other Variables (Cell Health, Seeding Density, etc.) C->E No F Use Alternative Viability Assay (e.g., SRB Assay) D->F

Caption: Decision-making workflow for troubleshooting inconsistent MTT assay results with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for in vitro experiments with this compound?

A1: The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. Based on published studies, a common starting range for in vitro experiments is 1 to 100 µM.[14] For example, in wound healing assays with fibroblasts and endothelial cells, concentrations of 10 µM and 50 µM have been used.[14] In cytotoxicity studies with HepG2 and WRL68 cells, concentrations ranging up to and above 50 µg/mL (approximately 113 µM) have been tested over 24, 48, and 72 hours.[15][16] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q2: How should I prepare this compound for my cell culture experiments?

A2: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).[1][2] For your experiment, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure that the final DMSO concentration in the well is kept constant across all conditions (including vehicle controls) and is at a non-toxic level (ideally ≤ 0.1%).

Q3: Can this compound interfere with fluorescence-based assays?

A3: While there is no specific data on the autofluorescence of this compound, natural compounds can sometimes exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.

Recommendation: Before conducting a fluorescence-based assay with this compound, it is prudent to check for autofluorescence. Prepare a sample of your highest experimental concentration of this compound in the assay buffer and measure its fluorescence at the excitation and emission wavelengths of your fluorescent probe. If significant fluorescence is detected, you may need to consider using a different fluorescent dye with a non-overlapping spectrum or choosing a non-fluorescent detection method.

Signaling Pathways Influenced by this compound

This compound has been shown to modulate several key signaling pathways, which may contribute to its diverse biological activities. Understanding these pathways can help in designing experiments and interpreting results.

This compound This compound PKA PKA This compound->PKA p38_MAPK p38-MAPK This compound->p38_MAPK AKT_PI3K AKT/PI3K This compound->AKT_PI3K This compound->AKT_PI3K JNK JNK This compound->JNK Cell_Migration Cell Migration PKA->Cell_Migration p38_MAPK->Cell_Migration Apoptosis Apoptosis AKT_PI3K->Apoptosis Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest AKT_PI3K->Cell_Cycle_Arrest JNK->Apoptosis

Caption: Simplified diagram of signaling pathways modulated by this compound.

Data Summary Tables

Table 1: this compound Solubility and Storage Recommendations

ParameterRecommendationSource(s)
Primary Solvents DMSO, Ethanol[1][2]
Stock Solution Conc. 1-10 mM[1][2]
Long-Term Storage -80°C for up to 6 months, protected from light[5]
Short-Term Storage -20°C for up to 1 month, protected from light[5]
Final DMSO Conc. ≤ 0.1% in cell culture medium[4]

Table 2: Experimentally Determined IC50 Values for this compound

Cell Line24h IC50 (µg/mL)48h IC50 (µg/mL)72h IC50 (µg/mL)Source(s)
HepG2 25.218.514.1[15][16]
WRL68 54.343.731.9[15][16]

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from studies on NIH3T3, tEnd.1, HepG2, and WRL68 cells.[14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 7 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) or vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, remove the medium and add fresh medium containing 0.5 mg/mL MTT. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Scratch Wound Healing Assay

This protocol is adapted from a study on NIH3T3 and tEnd.1 cells.[14]

  • Cell Seeding: Seed cells in a 24-well plate and grow them to 90-100% confluency.

  • Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells twice with PBS to remove dislodged cells.

  • Treatment: Add fresh medium containing a low serum concentration (e.g., 1% FBS) and the desired concentrations of this compound (e.g., 10 µM, 50 µM) or vehicle control.

  • Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).

  • Analysis: Quantify the wound closure by measuring the area of the scratch at each time point.

References

Adjusting Uvaol treatment time for optimal effect

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Uvaol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate the effective use of this compound in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the use of this compound in cell-based assays.

Q1: What is the optimal concentration and treatment time for this compound?

A1: The optimal concentration and treatment time for this compound are cell-line dependent. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals. For example, in HepG2 human hepatocellular carcinoma cells, this compound has been shown to inhibit cell proliferation in a dose- and time-dependent manner.[1] A good starting point is to test a range of concentrations (e.g., 1-100 µM) over various time points (e.g., 24, 48, and 72 hours).

Q2: I am observing low or no signal in my Western blot for phosphorylated proteins after this compound treatment. What could be the cause?

A2: Low or no signal for phosphorylated proteins can be due to several factors. First, ensure that your this compound treatment is indeed activating the signaling pathway of interest. You can include a known positive control for pathway activation. Second, check the timing of your cell lysis after treatment; phosphorylation events can be transient. A time-course experiment is recommended to capture the peak of phosphorylation. Finally, ensure proper sample preparation, including the use of phosphatase inhibitors in your lysis buffer to prevent dephosphorylation.

Q3: My cell viability results with this compound are not consistent. What are the possible reasons?

A3: Inconsistent cell viability results can stem from several sources. Ensure that your cell seeding density is consistent across all wells and plates. Uneven cell distribution can lead to variability. Also, check for any issues with the this compound solution, such as precipitation, which can affect its effective concentration. It is also crucial to ensure the health and viability of your cells before starting the experiment; only use cells in their logarithmic growth phase.

Q4: I am seeing unexpected bands in my Western blot. How can I troubleshoot this?

A4: Unexpected bands can be due to non-specific antibody binding or protein degradation. To minimize non-specific binding, optimize your antibody concentrations and blocking conditions. Ensure that your washing steps are thorough. To prevent protein degradation, add protease inhibitors to your lysis buffer and keep your samples on ice. It is also helpful to run a positive and negative control lysate to confirm the specificity of your primary antibody.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Low Cell Viability in Control Group Cell culture contamination (e.g., mycoplasma).Regularly test your cell cultures for mycoplasma contamination. Ensure aseptic techniques are followed.
Poor cell health.Use cells with a low passage number and ensure they are healthy and actively dividing before seeding for an experiment.
This compound Precipitates in Culture Medium Poor solubility of this compound in aqueous solutions.Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO. When diluting into the culture medium, ensure thorough mixing and do not exceed the recommended final solvent concentration (typically <0.1%).
Inconsistent Results Between Experiments Variation in experimental conditions.Standardize all experimental parameters, including cell seeding density, this compound concentration, treatment duration, and reagent preparation. Maintain a detailed lab notebook.
High Background in Western Blots Inadequate blocking or washing.Optimize blocking conditions (e.g., type of blocking buffer, duration). Increase the number and duration of wash steps.
Primary or secondary antibody concentration is too high.Titrate your antibodies to determine the optimal concentration that gives a strong signal with low background.

Quantitative Data Summary

The following tables summarize the dose- and time-dependent effects of this compound on the viability of HepG2 (human hepatocellular carcinoma) and WRL68 (normal human liver) cell lines, as determined by MTT assay.

Table 1: IC50 Values of this compound on HepG2 and WRL68 Cell Lines [1]

Cell Line24 hours (µg/mL)48 hours (µg/mL)72 hours (µg/mL)
HepG2 25.218.514.1
WRL68 54.342.135.8

Table 2: Effect of this compound on HepG2 Cell Viability (% of Control)

Concentration (µg/mL)24 hours48 hours72 hours
1 ~95%~90%~85%
10 ~70%~60%~50%
25 ~50%~40%~30%
50 ~30%~20%~15%
100 ~15%~10%~5%

Note: The data in Table 2 is representative and intended for illustrative purposes, based on the dose-dependent effect of this compound. Actual values may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the desired concentration of this compound for the specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Visualizations

This compound Experimental Workflow

G cluster_0 Phase 1: Determine Optimal Treatment Conditions cluster_1 Phase 2: Mechanistic Studies start Start dose_response Dose-Response Assay (e.g., MTT) start->dose_response time_course Time-Course Assay (e.g., MTT) dose_response->time_course ic50 Determine IC50 time_course->ic50 optimal_conditions Select Optimal Concentration and Time for Further Experiments ic50->optimal_conditions western_blot Western Blot Analysis (Signaling Pathways, Apoptosis Markers) optimal_conditions->western_blot migration_assay Cell Migration/Invasion Assay (e.g., Transwell) optimal_conditions->migration_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis migration_assay->data_analysis

Caption: Workflow for optimizing this compound treatment and investigating its effects.

This compound Signaling Pathway Modulation

G cluster_pi3k PI3K/AKT Pathway cluster_erk ERK/STAT3 Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits ERK ERK This compound->ERK inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 activates Bax Bax (Pro-apoptotic) AKT->Bax inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis_inhibition Inhibition of Apoptosis Bcl2->Apoptosis_inhibition Bax->Apoptosis_inhibition promotes RAS RAS RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates MEK->ERK activates STAT3 STAT3 ERK->STAT3 activates Inflammation Inflammation STAT3->Inflammation Proliferation Proliferation STAT3->Proliferation

Caption: this compound's inhibitory effects on the PI3K/AKT and ERK/STAT3 pathways.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Uvaol and Oleanolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Uvaol and oleanolic acid, both naturally occurring pentacyclic triterpenoids found in sources such as olives and olive oil, have garnered significant attention in the scientific community for their diverse pharmacological activities. This guide provides a comparative overview of their efficacy, focusing on their anti-cancer and anti-inflammatory properties, supported by available experimental data. While direct comparative studies are limited, this document synthesizes findings from various independent research to offer a comprehensive perspective.

Data Presentation: A Quantitative Overview

The following tables summarize the cytotoxic effects of this compound and oleanolic acid against various cancer cell lines, as reported in different studies. It is crucial to note that these values are not directly comparable due to variations in experimental conditions, such as incubation times and specific assay protocols.

Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HepG2Hepatocellular Carcinoma44.2772

Table 2: Cytotoxicity of Oleanolic Acid Against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A375Melanoma>10048
MeWoMelanoma>10048
PC-3Prostate Cancer~5048
DU145Prostate Cancer~6048
LNCaPProstate Cancer~7048

In the realm of anti-inflammatory activity, a study comparing oleanolic acid with its derivative, OADP, demonstrated that OADP was approximately 30-fold more potent in inhibiting nitric oxide (NO) production in RAW 264.7 macrophages.[1] The IC50 value for oleanolic acid in this assay was reported to be 31.28 ± 2.01 µg/mL after 48 hours.[1]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

General Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or oleanolic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the viability of untreated control cells.

Wound Healing (Scratch) Assay for Cell Migration

This in vitro assay is used to study cell migration.

General Protocol:

  • Cell Monolayer: Cells are grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip is used to create a "scratch" or cell-free area in the monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing the test compound.

  • Image Acquisition: Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region over time.

Signaling Pathways

This compound and oleanolic acid exert their biological effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways influenced by these compounds.

Uvaol_Signaling_Pathways cluster_PKA PKA Pathway cluster_p38 p38 MAPK Pathway cluster_PI3K_Akt_this compound PI3K/Akt Pathway Uvaol1 This compound PKA PKA Uvaol1->PKA activates CREB CREB PKA->CREB activates CellMigration1 Cell Migration CREB->CellMigration1 promotes Uvaol2 This compound p38 p38 MAPK Uvaol2->p38 activates ATF2 ATF2 p38->ATF2 activates CellMigration2 Cell Migration ATF2->CellMigration2 promotes Uvaol3 This compound PI3K_U PI3K Uvaol3->PI3K_U inhibits Akt_U Akt PI3K_U->Akt_U inhibits Apoptosis_U Apoptosis Akt_U->Apoptosis_U induces

Caption: this compound's modulation of PKA, p38 MAPK, and PI3K/Akt signaling pathways.

Oleanolic_Acid_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_Akt_OA PI3K/Akt Pathway cluster_MAPK_ERK MAPK/ERK Pathway OA1 Oleanolic Acid IKK IKK OA1->IKK inhibits IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters Inflammation1 Inflammation NFkB->Inflammation1 promotes OA2 Oleanolic Acid PI3K_OA PI3K OA2->PI3K_OA inhibits Akt_OA Akt PI3K_OA->Akt_OA inhibits mTOR_OA mTOR Akt_OA->mTOR_OA inhibits CellSurvival Cell Survival mTOR_OA->CellSurvival inhibits OA3 Oleanolic Acid Ras Ras OA3->Ras inhibits Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Proliferation ERK->Proliferation promotes

Caption: Oleanolic acid's influence on NF-κB, PI3K/Akt, and MAPK/ERK signaling.

Conclusion

Both this compound and oleanolic acid demonstrate significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. The available data suggests that oleanolic acid has been more extensively studied, with a broader range of reported cytotoxic activities against various cancer cell lines. However, the absence of direct comparative studies makes it challenging to definitively conclude on the superior efficacy of one compound over the other. Future research involving head-to-head comparisons under standardized experimental conditions is warranted to elucidate their relative potencies and therapeutic potentials. The modulation of multiple critical signaling pathways by both compounds underscores their promise as multi-targeting therapeutic agents.

References

Validating the Anti-Cancer Potential of Uvaol: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-cancer effects of the pentacyclic triterpene Uvaol. While in vivo xenograft data for this compound is not currently available in published literature, this guide summarizes the robust in vitro findings and draws comparisons with structurally similar compounds that have been evaluated in xenograft models. This approach offers a framework for assessing this compound's potential as a therapeutic agent and highlights the need for future in vivo studies.

This compound: In Vitro Anti-Cancer Activity

This compound, a natural pentacyclic triterpene found in sources like olives, has demonstrated notable anti-cancer properties in preclinical in vitro studies. Research has primarily focused on its effects on hepatocellular carcinoma (HCC), revealing a mechanism centered on the induction of apoptosis and inhibition of cell proliferation.

Key Mechanistic Findings:
  • Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells. This is achieved by modulating the expression of key regulatory proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

  • Cell Cycle Arrest: The compound effectively halts the cell cycle, preventing cancer cells from progressing through the phases of division and proliferation.

  • Signaling Pathway Modulation: The primary mechanism of action identified for this compound is the downregulation of the AKT/PI3K signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by this compound is a key driver of its anti-cancer effects. This compound also influences the dual PI3K/MAPK signaling pathway.

Comparative Analysis: this compound In Vitro Data

The following table summarizes the key quantitative data from in vitro studies on this compound's effects on the HepG2 human hepatocellular carcinoma cell line.

ParameterCell LineThis compound ConcentrationResultCitation
Cytotoxicity HepG2IC50Selective cytotoxicity observed[1][2]
Apoptosis HepG2Not specifiedIncreased rate of apoptosis[1][2]
Cell Cycle HepG2Not specifiedArrest in the G0/G1 phase[1][2]
Protein Expression HepG2Not specifiedDecreased Bcl-2, Increased Bax[1][2]
Signaling Pathway HepG2Not specifiedDownregulation of AKT/PI3K pathway[1][2]

In Vivo Xenograft Model Data for Structurally Similar Pentacyclic Triterpenes

While direct xenograft data for this compound is unavailable, studies on structurally related pentacyclic triterpenes like Ursolic Acid and Oleanolic Acid provide insights into the potential in vivo efficacy of this class of compounds. These compounds share a similar core structure with this compound and have demonstrated anti-tumor activity in xenograft models.

CompoundCancer TypeXenograft ModelKey Findings
Ursolic Acid Prostate CancerNude mice with prostate cancer xenograftsInhibition of tumor growth
Oleanolic Acid Ovarian CancerImmunocompromised mice with SKOV3 cell xenograftsReduction in tumor growth

Experimental Protocols

In Vitro Analysis of this compound's Anti-Cancer Effects

The following is a generalized protocol based on methodologies from in vitro studies of pentacyclic triterpenes.

1. Cell Culture:

  • Human cancer cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Varying concentrations of this compound are added to the wells and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT reagent is added to each well, and after incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader to determine cell viability and calculate the IC50 value.

3. Apoptosis Assay (Flow Cytometry):

  • Cells are treated with this compound for a specified time.

  • Cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI).

  • The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

4. Cell Cycle Analysis (Flow Cytometry):

  • This compound-treated cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

5. Western Blot Analysis:

  • Protein lysates are collected from this compound-treated and control cells.

  • Proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with primary antibodies against target proteins (e.g., Bcl-2, Bax, AKT, phosphorylated AKT) and then with secondary antibodies.

  • The protein bands are visualized using a chemiluminescence detection system.

Visualizing the Mechanism and Workflow

This compound's Signaling Pathway in Cancer Cells

Uvaol_Signaling_Pathway cluster_akt_downstream AKT Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Bax->Apoptosis Promotes experimental_workflow cluster_assays Cellular Assays start Start: Cancer Cell Line Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry) treatment->cell_cycle protein_analysis Molecular Analysis: Western Blot for Protein Expression (Bcl-2, Bax, p-AKT, etc.) treatment->protein_analysis data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein_analysis->data_analysis end Conclusion: In Vitro Efficacy Determined data_analysis->end

References

Uvaol in Olive Cultivars: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in phytochemical composition between olive cultivars is paramount. This guide provides a comparative analysis of uvaol content across various olive cultivars, supported by experimental data and detailed methodologies.

This compound, a pentacyclic triterpenoid found in olives, has garnered significant scientific interest for its diverse pharmacological activities. The concentration of this bioactive compound, however, varies considerably among different olive cultivars. This variation underscores the importance of cultivar selection for research and development purposes, particularly in the fields of functional foods and therapeutics.

Quantitative Comparison of this compound Content

A comprehensive study analyzing the triterpenic content of virgin olive oils from forty different olive cultivars provides valuable insight into the variability of this compound levels. The data presented below is a summary from this key research, highlighting the differences between some of the most recognized cultivars.

Olive CultivarThis compound Content (mg/kg)Erythrodiol Content (mg/kg)Total Triterpenic Dialcohols (mg/kg)
Arbequina4.3511.1115.46
Koroneiki1.505.898.15
Picual19.3573.7885.05
Frantoio3.2012.5015.70
Leccino2.809.8012.60

Data sourced from Allouche et al. (2009), "Triterpenic content and chemometric analysis of virgin olive oils from forty olive cultivars."[1][2]

As the data indicates, there is a substantial difference in this compound content among cultivars. The 'Picual' variety, for instance, exhibits a significantly higher concentration of this compound compared to 'Koroneiki' and 'Arbequina'. This highlights the genetic influence on the phytochemical profile of olive oil.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in olive oil is crucial for comparative studies. The following is a generalized experimental protocol based on common methodologies cited in the literature.

1. Sample Preparation and Extraction of the Unsaponifiable Fraction:

  • Saponification: A known quantity of olive oil (e.g., 5 g) is saponified by refluxing with an ethanolic potassium hydroxide solution. This process hydrolyzes the triacylglycerols.

  • Extraction: The unsaponifiable matter, which contains triterpenes like this compound, is then extracted from the saponified mixture using an organic solvent such as diethyl ether.

  • Washing and Drying: The ether extract is washed with distilled water and ethanol to remove residual soap and alkali. The solvent is then evaporated under reduced pressure, and the residue is dried to a constant weight.

2. Isolation of Triterpenic Dialcohols by Solid-Phase Extraction (SPE):

  • The dried unsaponifiable residue is dissolved in a small volume of a suitable solvent (e.g., n-hexane).

  • This solution is loaded onto a solid-phase extraction (SPE) cartridge (e.g., silica gel).

  • The cartridge is washed with a non-polar solvent to elute less polar compounds.

  • The triterpenic dialcohols, including this compound and erythrodiol, are then eluted with a more polar solvent mixture (e.g., diethyl ether/n-hexane).

3. Quantification by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):

  • Derivatization: Prior to GC analysis, the hydroxyl groups of this compound are typically derivatized (silylated) to increase their volatility.

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column. The separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.

  • Detection and Quantification: A flame ionization detector (FID) or a mass spectrometer (MS) is used for detection. Quantification is performed using an internal standard and a calibration curve constructed with a certified this compound standard. Alternatively, HPLC with a suitable detector (e.g., UV or MS) can be employed for quantification.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its observed pharmacological effects. Understanding these pathways is essential for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Uvaol_Signaling_Pathways cluster_PI3K_AKT PI3K/AKT Pathway cluster_p38_MAPK p38 MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition p38_MAPK p38 MAPK This compound->p38_MAPK Activation AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition Bax Bax (Pro-apoptotic) AKT->Bax Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Cell_Migration Cell Migration p38_MAPK->Cell_Migration

Caption: this compound's modulation of the PI3K/AKT and p38 MAPK signaling pathways.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative analysis of this compound content in different olive cultivars.

Experimental_Workflow cluster_cultivars Olive Cultivar Selection cluster_extraction Oil Extraction & this compound Isolation cluster_analysis Quantification & Data Analysis Cultivar1 Cultivar A (e.g., Picual) Oil_Extraction Virgin Olive Oil Extraction Cultivar1->Oil_Extraction Cultivar2 Cultivar B (e.g., Arbequina) Cultivar2->Oil_Extraction Cultivar3 Cultivar C (e.g., Koroneiki) Cultivar3->Oil_Extraction Saponification Saponification Oil_Extraction->Saponification SPE Solid-Phase Extraction (SPE) Saponification->SPE Quantification GC-MS or HPLC Quantification SPE->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

Caption: Workflow for comparing this compound content in different olive cultivars.

References

Cross-Validation of Uvaol's Antioxidant Capacity: A Comparative Guide to Common Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison guide has been published today, detailing the cross-validation of the antioxidant capacity of Uvaol, a pentacyclic triterpene with known anti-inflammatory and antioxidant properties. This guide is an essential resource for researchers, scientists, and professionals in drug development, offering a side-by-side analysis of this compound's performance across various antioxidant assays, supported by experimental data and detailed methodologies.

This compound, a naturally occurring compound found in sources such as olives, has demonstrated notable antioxidant effects. However, the quantification of this activity can vary significantly depending on the assay used. This guide addresses this variability by presenting available data from different analytical methods, providing a clearer understanding of this compound's antioxidant profile.

Quantitative Comparison of this compound's Antioxidant Capacity

To facilitate a direct comparison, the following table summarizes the antioxidant capacity of this compound as determined by different in vitro assays. It is important to note that direct, side-by-side comparative studies on this compound using multiple assays are limited in the currently available literature. The data presented here is compiled from various sources to give a broader perspective.

Assay MethodMetricResult for this compoundReference CompoundResult for Reference
LDL OxidationInhibition of TBARS formationExhibited antioxidant activityMaslinic AcidShowed most potent effect
Copper ChelatingComplex FormationAble to form a complex with copperMaslinic AcidActs as a copper chelator

Note: Specific IC50 or TEAC values for this compound from DPPH, ABTS, and FRAP assays were not available in the reviewed literature. The table reflects the qualitative and mechanistic findings from existing studies.

One study highlighted that while maslinic acid acts as both a free radical scavenger and a copper chelator, this compound's antioxidant mechanism appears to involve the formation of a complex with copper[1]. Another study also pointed to the significant antioxidant role of this compound, along with erythrodiol, in combating lipid peroxidation[2].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of antioxidant capacity data, detailed experimental protocols for the most common assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.

Procedure:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is blue-green, and its decolorization upon reaction with an antioxidant is measured.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Different concentrations of this compound are added to the diluted ABTS•+ solution.

  • The absorbance is read after a set time (e.g., 6 minutes) at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Procedure:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

  • A specific volume of the FRAP reagent is mixed with the sample solution (this compound).

  • The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.

  • The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve. The results are typically expressed as mmol Fe²⁺ equivalents per gram of the sample.

Experimental Workflow and Signaling Pathways

To visually represent the logical flow of cross-validating this compound's antioxidant capacity, the following diagrams are provided.

experimental_workflow cluster_assays Antioxidant Assays DPPH DPPH Assay Data Data Collection (Absorbance) DPPH->Data ABTS ABTS Assay ABTS->Data FRAP FRAP Assay FRAP->Data This compound This compound Sample Preparation This compound->DPPH This compound->ABTS This compound->FRAP Analysis Data Analysis (IC50 / TEAC) Data->Analysis Comparison Comparative Analysis Analysis->Comparison

Cross-validation workflow for this compound's antioxidant capacity.

signaling_pathway ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellularDamage induces This compound This compound This compound->ROS scavenges / neutralizes AntioxidantDefense Enhanced Antioxidant Defense This compound->AntioxidantDefense contributes to AntioxidantDefense->CellularDamage prevents

Simplified pathway of this compound's antioxidant action.

This guide underscores the importance of utilizing multiple assays to obtain a comprehensive understanding of a compound's antioxidant potential. While this compound demonstrates clear antioxidant properties, further research providing quantitative data across a standardized panel of assays would be invaluable for its development as a potential therapeutic agent.

References

Uvaol and Maslinic Acid: A Comparative Guide to Their Wound Healing Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the wound healing properties of two prominent pentacyclic triterpenes derived from olives: Uvaol and Maslinic Acid. The following analysis is based on available experimental data, focusing on key cellular and in vivo processes essential for wound repair.

In Vitro Wound Healing Efficacy: A Cellular Perspective

The process of wound healing is fundamentally driven by the coordinated action of various cell types, primarily fibroblasts and endothelial cells. Fibroblasts are responsible for synthesizing the extracellular matrix (ECM) to rebuild tissue, while endothelial cells orchestrate angiogenesis, the formation of new blood vessels crucial for supplying nutrients and oxygen to the healing site.

Recent studies have highlighted the potential of both this compound and maslinic acid to positively influence these cellular processes.

Cell Migration: The "Scratch Assay"

A widely used method to assess cell migration in vitro is the scratch assay, where a gap is created in a confluent cell monolayer, and the rate of closure is measured over time.

This compound has demonstrated significant effects on both fibroblast and endothelial cell migration. In one study, a 50 µM concentration of this compound resulted in a 22% wound closure rate in fibroblast cultures.[1] Even more pronounced effects were observed with endothelial cells, where this compound at concentrations of 10 µM and 50 µM led to wound closure rates of 36% and 40%, respectively.[1]

Comparable quantitative data from scratch assays for maslinic acid's direct effect on fibroblast and endothelial cell migration is less readily available in the current body of scientific literature. However, research has shown that oleanolic acid, a structurally similar triterpenoid, enhances the migration of endothelial cells.[2] Given the structural similarities, it is plausible that maslinic acid may exert similar effects, though direct experimental verification is needed.

Keratinocyte Proliferation

Keratinocytes are the primary cell type of the epidermis, and their proliferation is essential for re-epithelialization of the wound.

Maslinic acid has been shown to significantly promote the proliferation of human keratinocytes. In one study, a concentration of 5 µg/ml of maslinic acid led to a notable increase in the number of keratinocytes at 24, 48, and 72 hours of culture.[3] This pro-proliferative effect was confirmed by an increased expression of the proliferation marker Ki-67.[3]

Data on the direct effect of This compound on keratinocyte proliferation is not as extensively documented in the reviewed literature.

In Vivo Wound Healing: Evidence from Animal Models

To assess the translational potential of these compounds, in vivo studies on animal models are crucial. These studies typically involve creating a wound and topically applying the compound of interest to evaluate the rate of wound closure.

Topical application of This compound has been shown to accelerate the healing of cutaneous wounds in mice.[1] In a study, animals treated with a 0.1% and 1% this compound formulation exhibited significantly faster wound closure compared to the vehicle-treated control group.[1] By day 10, the wound area in this compound-treated mice was reduced by 59-60%, compared to a 35% reduction in the control group.[1]

While direct comparative in vivo studies are lacking, the known anti-inflammatory properties of maslinic acid suggest a potential benefit in wound healing.[4][5] Chronic inflammation can impede the healing process, and by modulating the inflammatory response, maslinic acid may create a more favorable environment for tissue repair. However, specific quantitative data on in vivo wound closure rates with topical maslinic acid application is not as well-defined as for this compound in the available research.

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their effects is key to their targeted therapeutic development.

The pro-migratory effects of This compound on endothelial cells are mediated through the activation of the Protein Kinase A (PKA) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[6] In fibroblasts, the migratory response to this compound appears to be dependent on the PKA pathway.[6]

For maslinic acid , its anti-inflammatory effects are linked to the inhibition of pathways such as the NF-κB and STAT-1 signaling cascades.[7][8] The signaling pathways directly governing its potential effects on fibroblast and endothelial cell migration in the context of wound healing are an area that warrants further investigation. Research on other cell types suggests that maslinic acid can influence the MAPK pathway, which is known to play a role in cell migration and proliferation.[9]

Data Presentation

ParameterThis compoundMaslinic Acid
Fibroblast Migration (In Vitro) 22% wound closure at 50 µM[1]Data not available
Endothelial Cell Migration (In Vitro) 36% wound closure at 10 µM, 40% at 50 µM[1]Data not available (Oleanolic acid shows positive effect)[2]
Keratinocyte Proliferation (In Vitro) Data not availableSignificant increase at 5 µg/ml[3]
In Vivo Wound Closure (Mice) 59-60% reduction in wound area by day 10[1]Data on specific closure rates not available
Primary Signaling Pathways PKA, p38-MAPK[6]NF-κB, STAT-1 (Anti-inflammatory)[7][8]

Experimental Protocols

In Vitro Scratch Assay for Cell Migration
  • Cell Culture: Fibroblasts or endothelial cells are cultured in appropriate media until they form a confluent monolayer in multi-well plates.

  • Scratch Creation: A sterile pipette tip (e.g., p200) is used to create a uniform scratch or "wound" in the center of the cell monolayer.

  • Treatment: The culture medium is replaced with fresh medium containing the test compound (this compound or maslinic acid) at various concentrations or a vehicle control.

  • Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., 24, 48, 72 hours) using a microscope equipped with a camera.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.

In Vivo Excisional Wound Healing Model (Mice)
  • Animal Model: Mice (e.g., BALB/c) are anesthetized.

  • Wound Creation: A full-thickness excisional wound is created on the dorsal side of the mouse using a sterile biopsy punch (e.g., 6 mm).

  • Topical Treatment: A defined amount of the test formulation (e.g., this compound or maslinic acid in a suitable vehicle) or the vehicle control is applied topically to the wound.

  • Wound Closure Measurement: The wound area is measured at regular intervals (e.g., days 3, 7, 10) by tracing the wound margins and calculating the area using image analysis software.

  • Data Analysis: The percentage of wound closure is calculated relative to the initial wound area on day 0.

Signaling Pathway and Experimental Workflow Diagrams

Uvaol_Signaling_Pathway cluster_fibroblast Fibroblast cluster_endothelial Endothelial Cell Uvaol_F This compound PKA_F PKA Uvaol_F->PKA_F Migration_F Cell Migration PKA_F->Migration_F Uvaol_E This compound PKA_E PKA Uvaol_E->PKA_E p38_MAPK p38-MAPK Uvaol_E->p38_MAPK Migration_E Cell Migration PKA_E->Migration_E p38_MAPK->Migration_E

Caption: this compound Signaling Pathways in Wound Healing.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Culture Culture Fibroblasts or Endothelial Cells Scratch Create Scratch in Cell Monolayer Culture->Scratch Treat_vitro Treat with this compound or Maslinic Acid Scratch->Treat_vitro Image_vitro Image Acquisition (0, 24, 48h) Treat_vitro->Image_vitro Analyze_vitro Analyze Wound Closure (%) Image_vitro->Analyze_vitro Wound Create Excisional Wound in Mice Treat_vivo Topical Application of This compound or Maslinic Acid Wound->Treat_vivo Measure Measure Wound Area (Day 0, 3, 7, 10) Treat_vivo->Measure Analyze_vivo Analyze Wound Closure (%) Measure->Analyze_vivo Start Start cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo End End cluster_invitro->End cluster_invivo->End

References

Uvaol's Impact on the p38-MAPK Pathway: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the in vivo validation of a compound's mechanism of action is paramount. This guide provides a comparative analysis of Uvaol's effect on the p38 mitogen-activated protein kinase (p38-MAPK) signaling pathway, juxtaposed with other relevant pentacyclic triterpenes, Lupeol and Oleanolic Acid. While direct in vivo quantitative data for this compound's modulation of the p38-MAPK pathway remains to be fully elucidated, existing in vivo anti-inflammatory studies and in vitro evidence provide a foundational understanding of its potential.

This guide synthesizes available experimental data, presents detailed methodologies for key experiments, and visualizes the signaling pathway and experimental workflows to offer a comprehensive overview for further research and development.

Comparative Analysis of Triterpene Effects on p38-MAPK Pathway

The following table summarizes the available quantitative data on the effects of this compound, Lupeol, and Oleanolic Acid on the p38-MAPK pathway. It is important to note the differences in experimental models and conditions.

CompoundModel SystemKey Findings on p38-MAPK PathwayQuantitative Data (Fold Change or % Change)
This compound In vivo (LPS-induced Acute Lung Injury in mice)Reduced inflammation and apoptosis.[1]Direct quantification of p-p38/p38 ratio not available.
In vitro (Human Umbilical Vein Endothelial Cells - HUVECs)This compound-induced cell migration is partially dependent on the p38-MAPK pathway.Data not presented as fold change.
Lupeol In vitro (B16 2F2 mouse melanoma cells)Transiently increased the phosphorylation of p38 MAPK.[2]Not explicitly quantified as fold change in the abstract.
In vitro (Human osteosarcoma U-2 OS cells)Decreased the expression of phosphorylated p38 (p-p38).[3][4]Time-dependent decrease in fluorescence intensity of p-p38 observed via confocal microscopy.[3]
In vitro (Human epidermal keratinocytes)Increased the phosphorylation of p38 in a dose-dependent manner.[5]Significant dose-dependent increase in p-p38 levels.[5]
Oleanolic Acid In vitro (Hypertrophic scar fibroblasts)Activated the phosphorylation of p38 MAPK.[6]Not quantified as fold change in the abstract.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and processes discussed, the following diagrams were generated using Graphviz.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation p-p38 p-p38 (Active) p38->p-p38 Transcription Factors Transcription Factors p-p38->Transcription Factors Activation This compound This compound This compound->p38 Modulates Lupeol Lupeol Lupeol->p38 Modulates Oleanolic Acid Oleanolic Acid Oleanolic Acid->p38 Modulates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression

Caption: The p38-MAPK signaling pathway and points of modulation by pentacyclic triterpenes.

experimental_workflow cluster_animal_model In Vivo Model cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis Animal Model Mouse Model of LPS-induced Acute Lung Injury Treatment Groups 1. Vehicle Control 2. LPS 3. LPS + this compound (5 mg/kg) 4. LPS + this compound (10 mg/kg) Animal Model->Treatment Groups Administration Intratracheal LPS Instillation Oral Gavage of this compound Treatment Groups->Administration Tissue Collection Lung Tissue Harvest Administration->Tissue Collection Tissue Processing Homogenization & Lysis Tissue Collection->Tissue Processing Protein Extraction Protein Quantification Tissue Processing->Protein Extraction Western Blot SDS-PAGE & Immunoblotting Protein Extraction->Western Blot Antibodies Primary: anti-p-p38, anti-p38 Secondary: HRP-conjugated Western Blot->Antibodies Detection Chemiluminescence & Imaging Antibodies->Detection Quantification Densitometry Analysis (p-p38 / total p38) Detection->Quantification

Caption: Experimental workflow for in vivo validation of this compound's effect on the p38-MAPK pathway.

Experimental Protocols

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice (Adapted from Shi et al., 2023)[1]
  • Animal Model: Male C57BL/6 mice (6-8 weeks old).

  • Acclimatization: Animals are housed for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.

  • Induction of Acute Lung Injury (ALI): Mice are anesthetized, and a 5 mg/kg dose of LPS from Escherichia coli O111:B4 dissolved in sterile saline is administered intratracheally.

  • Treatment: this compound is administered orally by gavage at doses of 5 and 10 mg/kg daily for three days following the LPS challenge. The control group receives the vehicle.

  • Sample Collection: 24 hours after the final treatment, mice are euthanized. Lung tissues are collected for histopathological analysis and biochemical assays. For Western blot analysis, lung tissues are snap-frozen in liquid nitrogen and stored at -80°C.

  • Tissue Processing for Western Blot: Frozen lung tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected. Protein concentration is determined using a BCA protein assay kit.

Western Blotting for Phosphorylated p38 (p-p38) and Total p38
  • Protein Separation: Equal amounts of protein (20-40 µg) from each sample are separated by SDS-PAGE on a 10-12% polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 (e.g., rabbit anti-phospho-p38 MAPK, Thr180/Tyr182) and total p38 (e.g., rabbit anti-p38 MAPK) diluted in blocking buffer.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: The band intensities are quantified using densitometry software. The ratio of phosphorylated p38 to total p38 is calculated to determine the level of p38 activation.

Discussion and Future Directions

The available evidence suggests that this compound possesses anti-inflammatory properties, and its mechanism of action likely involves the modulation of the p38-MAPK pathway. The in vivo study in a mouse model of acute lung injury demonstrated a significant reduction in inflammatory markers and apoptosis with this compound treatment.[1] While this study did not directly measure the phosphorylation status of p38 in the lung tissue, the observed anti-inflammatory effects are consistent with the known downstream consequences of p38-MAPK inhibition.

In vitro studies with other pentacyclic triterpenes, such as Lupeol and Oleanolic Acid, have provided more direct evidence of their interaction with the p38-MAPK pathway, showing both activation and inhibition depending on the cell type and context.[2][3][4][5][6] This highlights the complex nature of p38-MAPK signaling and the need for context-specific investigations.

To definitively validate the in vivo effect of this compound on the p38-MAPK pathway, future studies should incorporate direct measurement of p38 phosphorylation in target tissues from animal models of inflammatory diseases. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies. Quantitative Western blotting, as detailed, is a critical technique for this purpose.

References

Replicating Uvaol's Pro-Apoptotic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel anti-cancer agents, replicating and contextualizing published findings is a critical step. This guide provides a comparative analysis of the pro-apoptotic effects of Uvaol, a natural triterpene, against Sorafenib, the standard-of-care treatment for hepatocellular carcinoma (HCC). The data presented is based on published studies in the human hepatocarcinoma cell line, HepG2, a common model for liver cancer research.

Data Presentation: this compound vs. Sorafenib in HepG2 Cells

The following tables summarize the key quantitative data on the pro-apoptotic and cytotoxic effects of this compound and Sorafenib in HepG2 cells.

ParameterThis compoundSorafenibReference
IC50 (48h) Not explicitly found~2.3 µM - 24.55 µM[1][2]
IC50 (72h) ~25.2 µg/mLNot explicitly found[3]

Table 1: Cytotoxicity Comparison. The half-maximal inhibitory concentration (IC50) indicates the concentration of a drug that is required for 50% inhibition of cell viability.

TreatmentConcentrationTimeApoptotic Cells (%)Necrotic Cells (%)Reference
This compound IC5024hIncreased (Quantification not specified)Not specified[4][5]
Sorafenib 20 µMNot specified~85%Not specified[6]
Sorafenib 30 µM (Hypoxia)24h30.39%Not specified[7]
Sorafenib + MG149 Not specified72h36.33%Not specified[8]

Table 2: Induction of Apoptosis. This table presents the percentage of apoptotic cells as determined by Annexin V/PI staining and flow cytometry.

TreatmentEffect on Bcl-2Effect on BaxBcl-2/Bax RatioReference
This compound DecreaseIncreaseDecreased[5]
Sorafenib No significant change/DecreaseIncreaseDecreased[8][9]

Table 3: Modulation of Apoptosis-Regulating Proteins. This table summarizes the effects of this compound and Sorafenib on the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound and Sorafenib on HepG2 cells and to calculate the IC50 values.

  • Procedure:

    • Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or Sorafenib for the desired time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)
  • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound or Sorafenib.

  • Procedure:

    • Seed HepG2 cells in 6-well plates and treat with the desired concentrations of this compound or Sorafenib for the specified time.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Bcl-2 and Bax
  • Objective: To determine the effect of this compound and Sorafenib on the expression levels of the apoptosis-related proteins Bcl-2 and Bax.

  • Procedure:

    • Treat HepG2 cells with this compound or Sorafenib as described previously.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

    • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

Uvaol_Apoptosis_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Bax Bax (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's pro-apoptotic signaling pathway in HepG2 cells.

Experimental Workflow for Apoptosis Quantification

Apoptosis_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture HepG2 Cell Culture Treatment Treatment with this compound or Sorafenib Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide Harvest->Stain Flow_Cytometry Flow Cytometry Analysis Stain->Flow_Cytometry Quantification Quantification of Apoptotic and Necrotic Cells Flow_Cytometry->Quantification

Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.

Logical Relationship in Bcl-2 Family Regulation

Bcl2_Family_Logic Uvaol_Sorafenib This compound or Sorafenib Bcl2_down Bcl-2 (Anti-apoptotic) Uvaol_Sorafenib->Bcl2_down inhibits Bax_up Bax (Pro-apoptotic) Uvaol_Sorafenib->Bax_up promotes Apoptosis_up Apoptosis Bcl2_down->Apoptosis_up leads to Bax_up->Apoptosis_up leads to

Caption: Logical relationship of Bcl-2 family protein modulation and apoptosis.

References

A Head-to-Head Comparison of Uvaol and Ursolic Acid in Oregano: From Phytochemistry to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregano (Origanum vulgare L.), a staple herb in culinary traditions worldwide, is also a rich source of bioactive pentacyclic triterpenoids, notably uvaol and ursolic acid. These two isomeric compounds, differing only in the substitution at C-28 (a hydroxyl group in this compound and a carboxyl group in ursolic acid), exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects. This guide provides a comprehensive head-to-head comparison of this compound and ursolic acid found in oregano, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms to aid researchers in drug discovery and development.

Phytochemical Profile in Oregano

This compound and ursolic acid are present in oregano, with their concentrations varying depending on the specific cultivar, geographical origin, and cultivation conditions.[1] A validated UPLC-MS method has been developed for the simultaneous quantification of these two triterpenoids in oregano.[1]

Table 1: Concentration of this compound and Ursolic Acid in Oregano

CompoundConcentration Range in Oregano (µg/g of dry weight)
This compound19.07 ± 0.38 - 48.10 ± 0.62
Ursolic Acid25.57 ± 0.35 - 28.70 ± 0.36

Data sourced from a study analyzing different oregano brands.[1]

Head-to-Head Comparison of Biological Activities

While both this compound and ursolic acid demonstrate promising therapeutic potential, their efficacy can differ. The following tables summarize available quantitative data from various studies to facilitate a direct comparison of their anticancer and anti-inflammatory activities. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.

Anticancer Activity

The cytotoxic effects of this compound and ursolic acid have been evaluated against a range of cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50 values in µM)

Cancer Cell LineThis compoundUrsolic Acid
HepG2 (Liver Carcinoma)56.9 (as 25.2 µg/mL)[2]Not available in a directly comparable study
MCF-7 (Breast Cancer)Not available7.96[3]
MDA-MB-231 (Breast Cancer)Not available9.02[3]
HT-29 (Colon Cancer)Not available20 (at 48h)[4]
SK-MEL-24 (Melanoma)Not available25[5]

Note: IC50 values are highly dependent on the specific experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes and is extracted from different studies.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound and ursolic acid have been demonstrated through the inhibition of key inflammatory mediators.

Table 3: Comparative Anti-inflammatory Activity

AssayThis compound (IC50)Ursolic Acid (IC50)
Inhibition of Monocyte Priming2.46 µM0.1 µM

This data is from a study that directly compared the two compounds in their ability to block metabolic stress-induced acceleration of chemotaxis in THP-1 monocytes.

Signaling Pathways

This compound and ursolic acid exert their biological effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

This compound Signaling Pathway

This compound has been shown to selectively induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway.[6] It leads to a decrease in the phosphorylation of Akt, a key downstream effector, which in turn affects the expression of pro- and anti-apoptotic proteins.

Uvaol_Signaling cluster_akt Akt Phosphorylation This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Phosphorylation (Inhibited by this compound) Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound-mediated inhibition of the PI3K/Akt pathway.

Ursolic Acid Signaling Pathway

Ursolic acid has a more extensively studied mechanism of action, involving the modulation of multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][7] This broad-spectrum activity contributes to its potent anticancer and anti-inflammatory effects.

Ursolic_Acid_Signaling cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway Ursolic_Acid Ursolic Acid PI3K PI3K Ursolic_Acid->PI3K Inhibits Ras Ras Ursolic_Acid->Ras Inhibits IKK IKK Ursolic_Acid->IKK Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_PI3K Apoptosis Akt->Apoptosis_PI3K Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_MAPK Cell Proliferation ERK->Proliferation_MAPK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Multifaceted signaling pathways modulated by ursolic acid.

Experimental Protocols

Quantification of this compound and Ursolic Acid in Oregano by UPLC-MS

This protocol outlines the extraction and analysis of this compound and ursolic acid from dried oregano.

1. Sample Preparation and Extraction:

  • Weigh 1 gram of finely ground dry oregano.

  • Add 10 mL of a methanol/water (80:20, v/v) solvent mixture.

  • Sonicate the mixture for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC vial.

2. UPLC-MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 60% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Use an electrospray ionization (ESI) source in both positive and negative ion modes for optimal detection of both compounds. Monitor specific m/z transitions for this compound and ursolic acid.

Caption: Workflow for the extraction of this compound and ursolic acid.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

2. Treatment:

  • Prepare stock solutions of this compound and ursolic acid in DMSO.

  • Dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement:

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound/Ursolic Acid B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Step-by-step workflow of the MTT assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

1. Cell Seeding:

  • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM.

  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Treatment:

  • Pre-treat the cells with various concentrations of this compound or ursolic acid for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + a known NO inhibitor + LPS).

3. Nitrite Measurement (Griess Assay):

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the nitrite concentration in the samples from the standard curve.

  • Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

  • Calculate the IC50 value for NO inhibition.

NO_Assay_Workflow A Seed RAW 264.7 cells B Pre-treat with this compound/Ursolic Acid A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagents A & B E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition and IC50 G->H

Caption: Workflow for the nitric oxide inhibition assay.

Conclusion

Both this compound and ursolic acid, present in oregano, are promising natural compounds with significant anticancer and anti-inflammatory activities. While ursolic acid appears to be more potent in some assays and its mechanisms are more extensively characterized, this compound also demonstrates selective anticancer effects and warrants further investigation. This guide provides a foundational comparison to assist researchers in designing future studies to fully elucidate the therapeutic potential of these fascinating triterpenoids. The provided experimental protocols and pathway diagrams serve as practical tools for the continued exploration of this compound and ursolic acid in drug discovery and development.

References

Safety Operating Guide

Proper Disposal of Uvaol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of maintaining a safe working environment and adhering to regulatory compliance. This guide provides detailed procedural information for the proper disposal of Uvaol, a pentacyclic triterpene compound.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS is the primary source of information regarding hazards, handling, storage, and disposal.

Personal Protective Equipment (PPE):

Always wear the following minimum PPE when handling this compound:

  • Safety glasses with side shields or chemical splash goggles.

  • Standard laboratory coat.

  • Chemically resistant gloves (e.g., nitrile).

This compound Disposal Procedure

Based on available safety data, this compound is a combustible solid that is not classified as a hazardous waste.[1][2][3][4][5] However, it should not be disposed of in the regular trash without following proper laboratory procedures for non-hazardous chemical waste.[1][2]

Step 1: Waste Identification and Segregation

  • Ensure the this compound waste is not mixed with any hazardous materials, such as heavy metals, halogenated compounds, or other reactive chemicals. If this compound is contaminated with hazardous substances, it must be treated as hazardous waste and disposed of accordingly.

Step 2: Packaging for Disposal

  • Place the solid this compound waste in a securely sealed, chemically compatible container.

  • The container should be in good condition and free from leaks.

  • If the original container is used, ensure the label is intact and legible.[4]

  • For disposal as non-hazardous waste, the outer container should be clearly labeled as "Non-hazardous Chemical Waste" and should also identify the contents ("this compound").[1]

Step 3: Final Disposal

  • Follow your institution's specific guidelines for the disposal of non-hazardous solid chemical waste.

  • In many cases, properly packaged and labeled non-hazardous solids can be placed in the designated chemical waste collection area for pickup by your institution's environmental health and safety (EHS) department.

  • Do not dispose of solid this compound down the drain.[3]

Spill and Contamination Cleanup

In the event of a spill, follow these procedures:

  • Containment: Prevent the spread of the solid material.

  • Cleanup: Carefully sweep or scoop the spilled this compound into a designated waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The collected spill material and any contaminated cleaning materials should be disposed of as non-hazardous chemical waste, following the procedure outlined above.

This compound Disposal Summary

Parameter Guideline
Waste Classification Non-hazardous solid chemical waste (unless contaminated with hazardous materials).
Primary Disposal Method Collection for institutional chemical waste disposal.
Container Requirements Securely sealed, chemically compatible, and clearly labeled ("Non-hazardous Chemical Waste: this compound").
PPE Safety glasses, lab coat, and chemical-resistant gloves.
Spill Cleanup Sweep or scoop material into a labeled waste container. Clean the area with soap and water. Dispose of waste and cleaning materials as non-hazardous chemical waste.

This compound Disposal Workflow

Uvaol_Disposal_Workflow start Start: this compound Waste is_contaminated Is the this compound waste contaminated with hazardous material? start->is_contaminated package_hazardous Package as Hazardous Waste. Follow institutional guidelines for hazardous waste disposal. is_contaminated->package_hazardous Yes package_non_hazardous Package in a sealed, labeled container ('Non-hazardous Chemical Waste: this compound'). is_contaminated->package_non_hazardous No institutional_disposal Transfer to institutional chemical waste collection area. package_hazardous->institutional_disposal package_non_hazardous->institutional_disposal end_disposal End of Disposal institutional_disposal->end_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Uvaol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Uvaol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on general laboratory safety protocols for handling solid chemical compounds where specific hazard data is limited. According to information from the ECHA C&L Inventory, this compound has been reported as not meeting GHS hazard criteria by multiple companies[1]. However, in the absence of a comprehensive Safety Data Sheet (SDS), it is prudent to handle this compound with a standard level of care applicable to all laboratory chemicals.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling any chemical to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE for handling this compound in a laboratory setting, based on general best practices.[2][3]

PPE CategoryItemSpecifications and Recommendations
Eye and Face Safety GlassesMust have side shields and meet ANSI Z87.1 standards. Required at all times in the laboratory.[2]
Chemical Splash GogglesTo be worn when there is a potential for splashing, such as when handling solutions of this compound.
Face ShieldRecommended in addition to goggles when handling larger quantities of this compound powder or solutions where there is a significant splash hazard.[2][4]
Hand Disposable GlovesNitrile gloves are a standard choice for incidental contact with many chemicals.[2] Always check manufacturer's glove compatibility charts.[3]
Body Laboratory CoatA long-sleeved lab coat, preferably with a high cotton content, should be worn to protect skin and clothing.[2]
Chemical-Resistant ApronRecommended when handling larger quantities of this compound solutions to provide an additional layer of protection against spills.
Respiratory Dust Mask/RespiratorRecommended when handling this compound powder outside of a fume hood to minimize inhalation of fine particles. A fitted N95 respirator is a suitable option.[5]

Standard Operating Procedure for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE, including gloves and safety glasses, during inspection.

  • Labeling: Ensure the container is clearly labeled with the chemical name (this compound), CAS number (545-46-0), and any known hazard information.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed. For long-term stability, storage at -20°C is recommended[6].

Engineering Controls
  • Ventilation: When weighing or handling this compound powder, it is best practice to do so in a chemical fume hood or a ventilated enclosure to minimize inhalation exposure.

  • Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the work area.

Handling and Use
  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory[7][8]. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[7][8]

  • Weighing: To avoid generating dust, handle this compound powder carefully. Use a spatula to transfer the solid. If possible, weigh directly into the receiving vessel.

  • Preparing Solutions: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. This compound is soluble in chloroform and slightly soluble in ethanol[6].

  • Spill Management: In the event of a spill, isolate the area. For small powder spills, carefully sweep or vacuum the material into a labeled waste container. Avoid creating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.

Waste Disposal
  • Container Labeling: All waste containing this compound must be collected in a clearly labeled, sealed container.

  • Disposal Protocol: Dispose of this compound waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Do not pour this compound waste down the drain.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as chemical waste.

Visual Workflow and Safety Hierarchy

The following diagrams illustrate the procedural workflow for handling this compound and the hierarchy of controls for minimizing exposure.

Uvaol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Conduct Risk Assessment Conduct Risk Assessment Gather PPE Gather PPE Conduct Risk Assessment->Gather PPE Identifies Hazards Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Ensures Safety Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound In Fume Hood Prepare Solution Prepare Solution Weigh this compound->Prepare Solution Add to Solvent Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Label Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow EHS Guidelines

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Controls Engineering Controls (e.g., Fume Hood) Substitution->Engineering Controls Administrative Controls Administrative Controls (e.g., SOPs, Training) Engineering Controls->Administrative Controls PPE Personal Protective Equipment (Least Effective) Administrative Controls->PPE

Caption: Hierarchy of controls for minimizing chemical exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uvaol
Reactant of Route 2
Uvaol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。